molecular formula C22H26F2N4O2 B2913283 ARRY-371797 CAS No. 1034189-82-6

ARRY-371797

Cat. No.: B2913283
CAS No.: 1034189-82-6
M. Wt: 416.473
InChI Key: IFGWYHGYNVGVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARRY-371797 is a useful research compound. Its molecular formula is C22H26F2N4O2 and its molecular weight is 416.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,4-difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(2-methylpropyl)indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGWYHGYNVGVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036404-17-7
Record name 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Preclinical Profile of ARRY-371797: A p38α MAPK Inhibitor for Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ARRY-371797, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), has been investigated as a potential therapeutic agent for heart failure, particularly in the context of genetically driven cardiomyopathies such as those caused by mutations in the Lamin A/C (LMNA) gene. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, efficacy in animal models, and key experimental protocols that formed the basis of its early development.

Mechanism of Action: Targeting the p38α MAPK Signaling Pathway

Mutations in the LMNA gene are a significant cause of dilated cardiomyopathy (DCM), a condition characterized by the enlargement and weakening of the heart muscle. Preclinical research has elucidated that these mutations lead to cellular stress and subsequent hyperactivation of the p38 MAPK signaling pathway. This aberrant signaling cascade is implicated in downstream pathological processes including cardiomyocyte apoptosis, hypertrophy, decreased contractility, and increased expression of cardiac stress markers like brain natriuretic peptide.[1][2]

This compound was specifically designed to inhibit the α-isoform of p38 MAPK. In in-vitro enzymatic assays, this compound demonstrated potent inhibition of p38α with a half-maximal inhibitory concentration (IC50) of 8.2 nM. By blocking this key signaling node, this compound aims to mitigate the detrimental downstream effects of p38α hyperactivation in the context of heart failure.

Signaling Pathway Diagram

p38_MAPK_Pathway cluster_upstream Upstream Activators cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects Cellular Stress Cellular Stress ASK1 ASK1 Cellular Stress->ASK1 TAK1 TAK1 Cellular Stress->TAK1 LMNA Mutation LMNA Mutation LMNA Mutation->Cellular Stress MKK3 MKK3 ASK1->MKK3 MKK6 MKK6 ASK1->MKK6 TAK1->MKK3 TAK1->MKK6 p38a p38α MKK3->p38a MKK6->p38a Apoptosis Apoptosis p38a->Apoptosis Hypertrophy Hypertrophy p38a->Hypertrophy Decreased Contractility Decreased Contractility p38a->Decreased Contractility Increased BNP Increased BNP Expression p38a->Increased BNP This compound This compound This compound->p38a

Caption: p38 MAPK signaling cascade in LMNA-related cardiomyopathy and the inhibitory action of this compound.

Preclinical Efficacy in a Mouse Model of LMNA Cardiomyopathy

The therapeutic potential of this compound was evaluated in the LmnaH222P/H222P mouse model, which recapitulates key features of human LMNA-related dilated cardiomyopathy, including progressive left ventricular dilatation and contractile dysfunction.

Key Findings

A pivotal preclinical study demonstrated that treatment with this compound prevented the development of key pathological features of heart failure in this model.[1][3] Compared to placebo-treated animals, mice receiving this compound exhibited:

  • Prevention of Left Ventricular Dilatation: Treatment with the p38α inhibitor mitigated the increase in left ventricular dimensions over time.

  • Preservation of Cardiac Function: this compound prevented the deterioration of fractional shortening, a key measure of the heart's pumping capacity.

Interestingly, while this compound showed beneficial effects on cardiac structure and function, it did not appear to prevent the expression of genes associated with cardiac fibrosis, such as those encoding collagen.[3] This suggests that the therapeutic benefits are primarily mediated through the modulation of cardiomyocyte-specific pathways rather than a direct anti-fibrotic effect.

Quantitative Data Summary

While the specific numerical data from the definitive preclinical efficacy study are not publicly available in tabular format, the published findings consistently report a statistically significant prevention of left ventricular dilatation and fractional shortening deterioration in the this compound treated LmnaH222P/H222P mice compared to the placebo group.[1][3]

ParameterLmnaH222P/H222P + PlaceboLmnaH222P/H222P + this compound
Left Ventricular End-Diastolic Diameter Progressive IncreaseAttenuated Increase
Left Ventricular End-Systolic Diameter Progressive IncreaseAttenuated Increase
Fractional Shortening Progressive DecreasePreserved
Myocardial Fibrosis (Collagen Gene Expression) IncreasedNo Significant Change

Preclinical Safety and Toxicology

Preclinical toxicology studies were conducted in both rats and monkeys to evaluate the safety profile of this compound. The compound was reported to be well-tolerated at multiple doses up to 100 mg/kg administered twice daily (BID). The primary adverse effects observed were gastrointestinal in nature, with minimal changes in clinical pathology. Importantly, the histopathological changes associated with these findings were found to be reversible in monkeys following a 28-day treatment period.

Experimental Protocols

LmnaH222P/H222P Mouse Model Efficacy Study

Objective: To determine the efficacy of this compound in preventing the development of cardiomyopathy in a genetically defined mouse model.

Animal Model: Homozygous LmnaH222P/H222P knock-in mice. These mice carry a missense mutation in the Lmna gene, leading to a phenotype that mirrors human LMNA-related dilated cardiomyopathy.

Experimental Groups:

  • LmnaH222P/H222P mice treated with this compound

  • LmnaH222P/H222P mice treated with placebo (vehicle)

Drug Administration: The specific dose and route of administration for the efficacy studies are not detailed in the available literature. However, based on general practice in such studies, oral gavage is a likely route.

Efficacy Endpoints:

  • Cardiac Function and Structure: Assessed via serial echocardiography. Key parameters measured include:

    • Left Ventricular End-Diastolic Diameter (LVEDD)

    • Left Ventricular End-Systolic Diameter (LVESD)

    • Fractional Shortening (FS), calculated as [(LVEDD - LVESD) / LVEDD] * 100

  • Gene Expression Analysis: Myocardial tissue was collected at the end of the study to assess the expression of genes related to cardiac stress (e.g., Nppa, Nppb) and fibrosis (e.g., Col1a1, Col1a2) using quantitative real-time PCR.

  • Biochemical Analysis: Western blotting was used to measure the phosphorylation status of p38α in heart tissue lysates to confirm target engagement.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Analysis Animal Model LmnaH222P/H222P Mice Grouping Randomization into Treatment & Placebo Groups Animal Model->Grouping Dosing Chronic Administration of This compound or Placebo Grouping->Dosing Echocardiography Serial Echocardiography Dosing->Echocardiography Endpoint Terminal Endpoint Echocardiography->Endpoint Cardiac Function LV Dimensions & Fractional Shortening Endpoint->Cardiac Function Gene Expression qRT-PCR for Stress & Fibrosis Markers Endpoint->Gene Expression Protein Analysis Western Blot for p-p38α Endpoint->Protein Analysis

Caption: Workflow for the preclinical evaluation of this compound in the LmnaH222P/H222P mouse model.

Conclusion

The preclinical research on this compound provided a strong rationale for its investigation in clinical trials for LMNA-related dilated cardiomyopathy. The compound demonstrated a clear mechanism of action by inhibiting the hyperactive p38α MAPK pathway, a key driver of pathology in this disease. Efficacy studies in a relevant animal model showed that this compound could prevent the decline in cardiac function and adverse remodeling characteristic of the disease. While the subsequent clinical trials did not ultimately demonstrate a significant benefit, the preclinical data remains a valuable case study in the targeted development of therapies for genetic cardiomyopathies. The methodologies and findings detailed in this guide offer important insights for researchers and professionals in the field of cardiac drug discovery and development.

References

ARRY-371797's effect on cardiac fibrosis and inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Effects of ARRY-371797 on Cardiac Fibrosis and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PF-07265803) is a potent and selective oral inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway is a critical mediator of cellular stress responses and has been implicated in the pathogenesis of cardiac fibrosis and inflammation.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cardiac pathophysiology, and a summary of its clinical evaluation in patients with dilated cardiomyopathy (DCM) due to lamin A/C (LMNA) gene mutations. While the clinical development of this compound was discontinued due to a lack of efficacy in a Phase 3 trial, the investigation into its therapeutic potential has provided valuable insights into the role of p38 MAPK in cardiac disease.[1]

Introduction: The Role of p38 MAPK in Cardiac Pathophysiology

The p38 MAPK signaling cascade is a key pathway activated by cellular stress, including inflammation, oxidative stress, and mechanical strain.[5] In the heart, sustained activation of p38 MAPK is associated with maladaptive cardiac remodeling, including cardiomyocyte apoptosis, hypertrophy, and fibrosis.[5][6]

Cardiac Fibrosis: Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to stiffening of the heart muscle, impaired cardiac function, and ultimately heart failure. The p38 MAPK pathway plays a central role in this process by:

  • Promoting Myofibroblast Differentiation: p38 MAPK is essential for the transformation of cardiac fibroblasts into activated myofibroblasts, the primary cell type responsible for collagen production.[3][6]

  • Stimulating Collagen Synthesis: Activated p38 MAPK enhances the expression of profibrotic genes, including those encoding various collagen types.[4]

  • Mediating Profibrotic Cytokine Signaling: p38 MAPK acts downstream of key profibrotic cytokines such as transforming growth factor-beta (TGF-β) and angiotensin II.[3]

Cardiac Inflammation: Inflammation is a key contributor to the pathogenesis of various cardiovascular diseases. The p38 MAPK pathway is a central regulator of the inflammatory response in the heart. It is involved in the production of pro-inflammatory cytokines and chemokines, and the recruitment of inflammatory cells to the site of cardiac injury.

This compound: A Selective p38α MAPK Inhibitor

This compound is an orally bioavailable small molecule that selectively inhibits the alpha isoform of p38 MAPK.[1][7] The rationale for developing a p38 MAPK inhibitor for cardiac disease stems from the extensive preclinical evidence implicating this pathway in cardiac fibrosis and inflammation.

Preclinical Evidence (Inferred)

Table 1: Expected Effects of this compound on Markers of Cardiac Fibrosis and Inflammation (Based on p38 MAPK Inhibition)

Category Marker Expected Effect of this compound Rationale
Cardiac Fibrosis Collagen DepositionDecreaseInhibition of myofibroblast differentiation and collagen synthesis.[3][4]
Myofibroblast Activation (α-SMA expression)Decreasep38 MAPK is required for myofibroblast differentiation.[3][6]
Profibrotic Gene Expression (e.g., COL1A1, CTGF)Decreasep38 MAPK regulates the transcription of profibrotic genes.
Cardiac Inflammation Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6)Decreasep38 MAPK is a key regulator of pro-inflammatory cytokine production.[6]
Inflammatory Cell InfiltrationDecreaseReduced expression of chemokines and adhesion molecules.
Phosphorylated p38 MAPK levelsDecreaseDirect target engagement of the inhibitor.

Clinical Development in LMNA-Related Dilated Cardiomyopathy

The primary clinical investigation of this compound focused on patients with DCM caused by mutations in the LMNA gene.[8][9] In this patient population, cellular stress is believed to lead to the hyperactivation of the p38 MAPK pathway.[7][10]

Phase 2 Clinical Trial (NCT02057341)

A Phase 2, open-label study evaluated the efficacy and safety of this compound in patients with LMNA-related DCM.[7][11][12]

Table 2: Key Results from the Phase 2 Study of this compound

Endpoint Baseline (Median) Change at Week 12
6-Minute Walk Test (6MWT) Distance 314 metersMean increase of 69 meters[11]
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) 1409 pg/mLMedian decrease to 848 pg/mL[11]
Left Ventricular Ejection Fraction (LVEF) -Stable[11][13]

The results of the Phase 2 study were promising, suggesting that this compound could improve functional capacity and reduce cardiac biomarker levels in patients with LMNA-related DCM.[7][13][14] A long-term extension of this study suggested that the improvements in the 6-minute walk test distance were maintained for up to 120 weeks.[2][15]

Phase 3 Clinical Trial (REALM-DCM, NCT03439514)

A Phase 3, multinational, randomized, double-blind, placebo-controlled study was initiated to confirm the efficacy and safety of this compound in a larger population of patients with symptomatic LMNA-related DCM.[8][10][16] The primary endpoint was the change from baseline in the 6-minute walk test distance at 24 weeks.[1][10]

In August 2022, it was announced that the REALM-DCM trial was being discontinued.[1] An interim futility analysis indicated that the trial was unlikely to meet its primary endpoint.[1] The decision to halt the trial was not based on safety concerns.[1]

Experimental Protocols

Measurement of Cardiac Fibrosis (General Histological Protocol)
  • Tissue Preparation:

    • Excise hearts from experimental animals and fix in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissue through a graded series of ethanol concentrations.

    • Clear the tissue with xylene and embed in paraffin.

    • Section the paraffin blocks into 5 µm thick slices and mount on glass slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with Masson's trichrome or Picrosirius red to visualize collagen fibers.

  • Imaging and Quantification:

    • Capture images of the stained sections using a light microscope.

    • Quantify the fibrotic area (blue staining for Masson's trichrome, red for Picrosirius red) as a percentage of the total tissue area using image analysis software.

Western Blot for p38 MAPK Phosphorylation (General Protocol)
  • Protein Extraction:

    • Homogenize cardiac tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensity using densitometry software.

    • Normalize the phosphorylated p38 MAPK signal to total p38 MAPK or a loading control (e.g., GAPDH).

6-Minute Walk Test (Clinical Protocol)

The 6-minute walk test (6MWT) is a standardized assessment of functional exercise capacity.[17]

  • Preparation: The test is conducted on a flat, hard surface along a straight corridor of a set length (e.g., 30 meters).[17]

  • Procedure: Patients are instructed to walk as far as they can in 6 minutes, turning around at the ends of the corridor. They are permitted to slow down and rest if necessary, but are encouraged to resume walking as soon as they are able.

  • Measurement: The total distance walked in 6 minutes is recorded.[17]

Signaling Pathways and Experimental Workflows

p38_MAPK_Signaling_in_Cardiac_Fibrosis Stress Cellular Stress (e.g., LMNA mutation, Inflammation) MKK36 MKK3/6 Stress->MKK36 TGFb TGF-β TGFb->MKK36 AngII Angiotensin II AngII->MKK36 p38 p38 MAPK MKK36->p38 Phosphorylation Fibroblast Cardiac Fibroblast p38->Fibroblast Activation ARRY371797 This compound ARRY371797->p38 Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation Collagen Collagen Production Myofibroblast->Collagen Fibrosis Cardiac Fibrosis Collagen->Fibrosis

Caption: p38 MAPK signaling in cardiac fibrosis and the inhibitory action of this compound.

Clinical_Trial_Workflow Patient Patient with LMNA-related DCM Screening Screening & Baseline Assessment (6MWT, NT-proBNP, LVEF) Patient->Screening Randomization Randomization (1:1) Screening->Randomization Treatment This compound Randomization->Treatment Placebo Placebo Randomization->Placebo FollowUp Follow-up Assessments (e.g., Week 12, Week 24) Treatment->FollowUp Placebo->FollowUp PrimaryEndpoint Primary Endpoint Analysis (Change in 6MWT) FollowUp->PrimaryEndpoint

References

The Impact of PF-07265803 on Cellular Pathways in LMNA Mutant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the LMNA gene, encoding A-type nuclear lamins, give rise to a spectrum of diseases known as laminopathies, including certain forms of dilated cardiomyopathy (DCM) and Hutchinson-Gilford progeria syndrome (HGPS). A growing body of evidence implicates the abnormal activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a key driver of pathology in LMNA-related DCM. PF-07265803 (formerly ARRY-371797) is a potent and selective, orally available small-molecule inhibitor of p38α MAPK. This technical guide provides an in-depth analysis of the cellular pathways affected by PF-07265803 in the context of LMNA mutant cells, summarizing key findings from preclinical and clinical research. While the development of PF-07265803 for LMNA-related DCM was discontinued due to the Phase 3 trial being unlikely to meet its primary endpoint, the study of this compound has provided valuable insights into the molecular underpinnings of laminopathies.[1][2]

Introduction: The Role of Lamins and the Pathogenesis of Laminopathies

The nuclear lamina is a filamentous meshwork underlying the inner nuclear membrane that provides mechanical support to the nucleus and plays a crucial role in a wide range of cellular processes, including DNA replication, gene expression, and chromatin organization.[3] Lamins A and C, encoded by the LMNA gene, are the principal components of the nuclear lamina in differentiated cells.

Mutations in the LMNA gene can lead to a diverse array of diseases, collectively termed laminopathies. One of the most severe laminopathies is Hutchinson-Gilford progeria syndrome (HGPS), a rare, fatal premature aging disease.[4] The classic HGPS mutation leads to the production of a truncated and permanently farnesylated form of lamin A called progerin.[5][6][7] The accumulation of progerin disrupts the nuclear architecture, leading to nuclear blebbing, altered chromatin organization, DNA damage, and premature cellular senescence.[3][8]

In the context of cardiovascular disease, LMNA mutations are a significant cause of dilated cardiomyopathy (DCM), accounting for approximately 6% of idiopathic DCM cases.[9] LMNA-related DCM is characterized by an aggressive disease course with a high incidence of arrhythmias and progressive heart failure.[10]

The p38 MAPK Pathway: A Central Mediator of Cellular Stress in LMNA Mutant Cells

The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The p38 MAPK pathway is a key transducer of cellular stress signals. In the heart, activation of the p38 MAPK pathway is associated with cardiomyocyte apoptosis, hypertrophy, and decreased contractility.[10]

Studies have demonstrated that mutations in LMNA lead to the abnormal activation of MAPK signaling cascades.[11] Specifically, in the context of LMNA-related DCM, the p38α MAPK pathway is aberrantly activated.[10] This sustained activation of p38 MAPK signaling is thought to be a central driver of the cardiac pathology observed in patients with LMNA mutations.

The precise mechanism by which mutant lamins activate the p38 MAPK pathway is an area of ongoing investigation. It is hypothesized that the altered nuclear architecture and mechanical stress resulting from the defective nuclear lamina may trigger intracellular stress signals that converge on the p38 MAPK cascade.

PF-07265803: A Selective Inhibitor of the p38α MAPK Pathway

PF-07265803 is a potent and selective, oral, small-molecule inhibitor of the p38α MAPK pathway.[1][9] By specifically targeting p38α MAPK, PF-07265803 was developed to counteract the detrimental downstream effects of its aberrant activation in LMNA-related DCM. The therapeutic hypothesis was that inhibiting this key signaling node would ameliorate the cellular pathology and improve cardiac function.[2]

Cellular Pathways and Processes Modulated by PF-07265803 in LMNA Mutant Cells

The primary cellular pathway affected by PF-07265803 in LMNA mutant cells is the p38 MAPK signaling cascade. By inhibiting p38α MAPK, PF-07265803 is expected to modulate a range of downstream cellular processes that are dysregulated in laminopathies.

Downstream Effects of p38 MAPK Inhibition

Based on the known functions of the p38 MAPK pathway in cardiac cells, the anticipated effects of PF-07265803 in LMNA mutant cardiomyocytes include:

  • Reduction of Apoptosis: The p38 MAPK pathway is a pro-apoptotic signal in cardiomyocytes.[10] Inhibition of this pathway by PF-07265803 would be expected to reduce the rate of cardiomyocyte death, thereby preserving cardiac tissue.

  • Amelioration of Hypertrophy: Pathological cardiac hypertrophy is another consequence of p38 MAPK activation.[10] PF-07265803 would likely mitigate the hypertrophic response in cardiomyocytes harboring LMNA mutations.

  • Improvement in Contractility: By reducing the negative downstream consequences of p38 MAPK activation, such as apoptosis and hypertrophy, PF-07265803 was expected to lead to an overall improvement in cardiomyocyte contractility and cardiac function.[10]

  • Modulation of Gene Expression: The p38 MAPK pathway regulates the activity of numerous transcription factors. Inhibition by PF-07265803 would alter the expression of genes involved in stress responses, inflammation, and cardiac remodeling. For instance, a decrease in the expression of brain natriuretic peptide (BNP), a marker of heart failure, was an anticipated outcome.[10]

The following diagram illustrates the proposed mechanism of action of PF-07265803 in the context of LMNA mutant cells.

G cluster_0 LMNA Mutant Cell cluster_1 PF-07265803 Intervention cluster_2 Downstream Cellular Consequences cluster_3 Therapeutic Outcomes LMNA_mutation LMNA Mutation Defective_Lamina Defective Nuclear Lamina LMNA_mutation->Defective_Lamina Cellular_Stress Increased Cellular Stress Defective_Lamina->Cellular_Stress p38_MAPK_Activation p38 MAPK Activation Cellular_Stress->p38_MAPK_Activation Apoptosis Cardiomyocyte Apoptosis p38_MAPK_Activation->Apoptosis Hypertrophy Cardiac Hypertrophy p38_MAPK_Activation->Hypertrophy Contractility Decreased Contractility p38_MAPK_Activation->Contractility Gene_Expression Altered Gene Expression (e.g., increased NT-proBNP) p38_MAPK_Activation->Gene_Expression PF_07265803 PF-07265803 PF_07265803->p38_MAPK_Activation Inhibits Improved_Function Improved Functional Capacity PF_07265803->Improved_Function Reduced_Biomarkers Lowered Cardiac Biomarkers PF_07265803->Reduced_Biomarkers

Caption: Signaling pathway of PF-07265803 in LMNA mutant cells.

Quantitative Data from Clinical Studies

ParameterBaseline (Mean ± SD)Change from Baseline at Week 48 (Mean)Reference
6-Minute Walk Test (6MWT) Distance (meters) 374 ± 104+28[9]
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) (pg/mL) 2,239Decrease observed[9][10]
12-item Kansas City Cardiomyopathy Questionnaire (KCCQ) Physical Limitation Score 63.8+8.3[9]

Experimental Protocols

The following provides a generalized experimental protocol for assessing the efficacy of a p38 MAPK inhibitor like PF-07265803 in a cellular model of LMNA-related cardiomyopathy.

Cellular Model
  • Cell Type: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from patients with LMNA mutations or CRISPR/Cas9-engineered hiPSCs with specific LMNA mutations. Isogenic control lines should be used for comparison.

Experimental Workflow
  • Cell Culture and Differentiation: hiPSCs are cultured and differentiated into cardiomyocytes using established protocols.

  • Drug Treatment: Differentiated hiPSC-CMs are treated with varying concentrations of PF-07265803 or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • Western Blot Analysis:

    • Objective: To quantify the phosphorylation status of p38 MAPK and its downstream targets.

    • Procedure: Cell lysates are collected and subjected to SDS-PAGE and western blotting using antibodies against total p38, phospho-p38 (Thr180/Tyr182), and other relevant downstream targets (e.g., ATF2).

  • Quantitative RT-PCR (qRT-PCR):

    • Objective: To measure changes in the expression of genes associated with cardiac stress and remodeling.

    • Procedure: RNA is extracted from treated and control cells, reverse transcribed to cDNA, and analyzed by qRT-PCR for genes such as NPPB (encoding BNP), MYH7, and ACTA1.

  • Immunofluorescence and High-Content Imaging:

    • Objective: To visualize and quantify cellular phenotypes such as nuclear morphology, cell size (hypertrophy), and apoptosis.

    • Procedure: Cells are fixed and stained with DAPI (for nuclei), antibodies against sarcomeric proteins (e.g., α-actinin) to assess cell size, and markers of apoptosis (e.g., cleaved caspase-3). Images are acquired using a high-content imaging system for automated analysis.

  • Functional Assays:

    • Objective: To assess cardiomyocyte contractility.

    • Procedure: Contractile function can be measured using techniques such as video-based motion analysis or micro-electrode arrays (MEAs) to measure electrophysiological properties.

G cluster_0 Cell Model Preparation cluster_1 Molecular Analysis cluster_2 Cellular Phenotyping cluster_3 Functional Assessment start hiPSC-CMs with LMNA Mutation treatment Treat with PF-07265803 or Vehicle start->treatment western Western Blot (p-p38, total p38) treatment->western qpcr qRT-PCR (NPPB, MYH7) treatment->qpcr imaging Immunofluorescence (Nuclear Morphology, Cell Size) treatment->imaging apoptosis Apoptosis Assay (Cleaved Caspase-3) treatment->apoptosis contractility Contractility Assay (e.g., Video Analysis) treatment->contractility

Caption: Experimental workflow for testing PF-07265803.

Conclusion and Future Directions

PF-07265803 is a selective inhibitor of p38α MAPK that was investigated as a targeted therapy for LMNA-related dilated cardiomyopathy. The rationale for its development was based on the understanding that abnormal activation of the p38 MAPK pathway is a key pathogenic driver in this disease. While the clinical development of PF-07265803 was halted, the research surrounding this compound has significantly advanced our understanding of the molecular mechanisms underlying laminopathies.

Future research in this area should focus on further elucidating the upstream triggers of p38 MAPK activation in LMNA mutant cells. A deeper understanding of the interplay between the defective nuclear lamina, mechanotransduction, and cellular stress signaling may reveal novel therapeutic targets. Additionally, exploring combinatorial therapies that address multiple aspects of the disease pathology, such as correcting the underlying genetic defect and mitigating downstream cellular stress, may hold promise for the development of effective treatments for these devastating diseases.

References

The Rise and Fall of ARRY-371797: A p38 MAPK Inhibitor for LMNA-Related Cardiomyopathy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, Development, and Discontinuation of a Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARRY-371797 (later PF-07265803) was a potent and selective, orally available small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK) developed by Array BioPharma and later acquired by Pfizer. It was investigated as a targeted therapy for symptomatic dilated cardiomyopathy (DCM) arising from mutations in the lamin A/C gene (LMNA). This aggressive form of cardiomyopathy has a high unmet medical need. Preclinical studies in a mouse model of LMNA-related DCM demonstrated the potential of this compound to prevent adverse cardiac remodeling. Early clinical data from a Phase 2 trial showed promising improvements in functional capacity. However, the subsequent Phase 3 REALM-DCM trial was terminated prematurely due to a futility analysis, which indicated that the trial was unlikely to meet its primary endpoint. This guide provides an in-depth technical overview of the discovery, development, and eventual discontinuation of this compound, summarizing key preclinical and clinical data, experimental methodologies, and the underlying scientific rationale.

Introduction: The Challenge of LMNA-Related Dilated Cardiomyopathy

Mutations in the LMNA gene, which encodes the nuclear envelope proteins lamin A and lamin C, are a significant cause of inherited dilated cardiomyopathy, accounting for approximately 6% of cases.[1] This genetic disorder, often termed "cardiolaminopathy," is characterized by an aggressive disease course with a high incidence of life-threatening arrhythmias, progressive heart failure, and an increased risk of sudden cardiac death.[2][3]

The pathophysiology of LMNA-related DCM is complex and not fully elucidated. However, a growing body of evidence points to the hyperactivation of cellular stress signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) cascade, as a key driver of the disease.[4][5][6] This understanding provided the scientific rationale for investigating a targeted inhibitor of p38α MAPK as a potential therapeutic intervention.

The Target: p38α MAPK Signaling in Cardiac Pathophysiology

The p38 MAPKs are a family of serine/threonine kinases that are activated in response to a variety of extracellular stimuli and cellular stresses, including inflammatory cytokines, osmotic shock, and oxidative stress. In the context of LMNA-related DCM, mutations in the lamin proteins are thought to induce cellular stress, leading to the activation of the p38 MAPK pathway in cardiomyocytes.[7]

Activated p38α MAPK can lead to a cascade of downstream events that contribute to the pathology of heart failure, including:

  • Cardiomyocyte apoptosis: Programmed cell death of heart muscle cells.[7]

  • Pathological cardiac hypertrophy: An abnormal increase in the size of cardiomyocytes.[7]

  • Fibrosis: The excessive formation of fibrous connective tissue in the heart muscle.

  • Inflammation: The recruitment and activation of inflammatory cells in the heart.

  • Decreased contractility: A reduction in the force of heart muscle contraction.[7]

Signaling Pathway

p38_MAPK_Pathway p38 MAPK Signaling Pathway in LMNA-Related Cardiomyopathy cluster_upstream Upstream Activators cluster_core p38 MAPK Cascade cluster_downstream Downstream Effects LMNA_mutation LMNA Mutation Cellular_Stress Cellular Stress LMNA_mutation->Cellular_Stress MAP3K MAP3Ks (e.g., ASK1, TAK1) Cellular_Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38a_MAPK p38α MAPK MKK3_6->p38a_MAPK Cardiomyocyte_Apoptosis Cardiomyocyte Apoptosis p38a_MAPK->Cardiomyocyte_Apoptosis Cardiac_Hypertrophy Pathological Hypertrophy p38a_MAPK->Cardiac_Hypertrophy Fibrosis Fibrosis p38a_MAPK->Fibrosis Inflammation Inflammation p38a_MAPK->Inflammation Decreased_Contractility Decreased Contractility p38a_MAPK->Decreased_Contractility ARRY_371797 This compound ARRY_371797->p38a_MAPK

Caption: p38 MAPK Signaling Pathway in LMNA-Related Cardiomyopathy.

Preclinical Discovery and Development

While specific details regarding the initial discovery and medicinal chemistry of this compound are not extensively published, it emerged from Array BioPharma's research program focused on potent and selective kinase inhibitors.

The primary preclinical evidence for the therapeutic potential of this compound in LMNA-related DCM came from studies in the LmnaH222P/H222P knock-in mouse model. This model recapitulates key features of the human disease, including the development of dilated cardiomyopathy.[4][5][6]

Key Preclinical Study in LmnaH222P/H222P Mice

A pivotal study demonstrated that treatment with this compound could prevent the development of cardiac dysfunction in LmnaH222P/H222P mice.[5][6]

Experimental Protocol: Echocardiography in Murine Model

  • Animal Model: LmnaH222P/H222P mice and wild-type littermates.

  • Intervention: Treatment with this compound or placebo.

  • Echocardiography: Transthoracic echocardiography was performed on conscious or lightly anesthetized mice using a high-frequency ultrasound system.

  • Measurements: M-mode images of the left ventricle were acquired from the parasternal short-axis view to measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs). Left ventricular fractional shortening (LVFS) was calculated as: ((LVIDd - LVIDs) / LVIDd) * 100%.

Preclinical Efficacy Data

ParameterPlacebo-Treated LmnaH222P/H222P MiceThis compound-Treated LmnaH222P/H222P MiceKey Finding
Left Ventricular DilatationSignificant increasePreventedThis compound prevented the increase in left ventricular dimensions.[5][6]
Fractional ShorteningSignificant deteriorationPreventedThis compound preserved systolic function.[5][6]

These promising preclinical results provided a strong rationale for advancing this compound into clinical development for patients with LMNA-related DCM.

Clinical Development Program

The clinical development of this compound for LMNA-related DCM involved a Phase 2 trial and a subsequent Phase 3 trial.

Phase 2 Clinical Trial (NCT02057341)

This was an open-label, single-arm study designed to assess the safety, efficacy, and pharmacokinetics of this compound in patients with symptomatic LMNA-related DCM.[8][9][10]

Experimental Protocol: 6-Minute Walk Test (6MWT)

The 6MWT is a standardized assessment of functional capacity. The protocol generally involves the following steps:

  • Patients are instructed to walk as far as possible in 6 minutes on a flat, hard surface, typically a 30-meter corridor.

  • Standardized encouragement is provided at specific intervals.

  • The total distance walked in 6 minutes is recorded.

  • Vital signs and patient-reported symptoms (e.g., dyspnea) are monitored before and after the test.

Phase 2 Efficacy and Safety Data

EndpointBaselineWeek 12Key Findings
Efficacy
Mean 6-Minute Walk Test (6MWT) Distance314 m (median)Increase of 69 m (mean)Statistically significant improvement in functional capacity.[9][10]
Median NT-proBNP Concentration1409 pg/mL848 pg/mLReduction in a key biomarker of cardiac stress.[9][10]
Mean Left Ventricular Ejection Fraction (LVEF)39%StableNo significant change in LVEF was observed.[7]
Safety --This compound was generally well-tolerated.[9][10]

The positive results from the Phase 2 trial, suggesting improvements in functional capacity and a reduction in cardiac biomarkers, supported the decision to proceed to a larger, pivotal Phase 3 study.[10]

Phase 3 Clinical Trial: REALM-DCM (NCT03439514)

The REALM-DCM study was a multinational, randomized, double-blind, placebo-controlled Phase 3 trial designed to definitively evaluate the efficacy and safety of this compound in patients with symptomatic LMNA-related DCM.[11][12]

Study Design

REALM_DCM_Design REALM-DCM Phase 3 Trial Design Patient_Population Symptomatic LMNA-related DCM (NYHA Class II-III) Randomization Randomization (1:1) Patient_Population->Randomization ARRY_371797_Arm This compound 400 mg BID Randomization->ARRY_371797_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period 24-Week Double-Blind Treatment Period ARRY_371797_Arm->Treatment_Period Placebo_Arm->Treatment_Period Primary_Endpoint Primary Endpoint: Change from Baseline in 6MWT at Week 24 Treatment_Period->Primary_Endpoint

Caption: REALM-DCM Phase 3 Trial Design.

Phase 3 Efficacy Data (at Week 24)

EndpointThis compound (n=40)Placebo (n=37)p-value
Change from Baseline in 6MWT Distance (median)+21 m+3 m0.82
Change from Baseline in KCCQ-PL Score (median)+2.4-0.54
Change from Baseline in KCCQ-TS Score (median)+5.3-0.48
Change from Baseline in NT-proBNP (pg/mL, median)-339.4-0.17

KCCQ-PL: Kansas City Cardiomyopathy Questionnaire Physical Limitation Score; KCCQ-TS: Kansas City Cardiomyopathy Questionnaire Total Symptom Score.

Discontinuation of the Development Program

In August 2022, Pfizer announced the discontinuation of the REALM-DCM trial and the development of PF-07265803 (this compound).[13][14] This decision was based on the recommendation of an independent Data Monitoring Committee following an interim futility analysis. The analysis concluded that the study was unlikely to meet its primary endpoint, the change from baseline in the 6-minute walk test distance at 24 weeks.[13] It is important to note that the discontinuation was not due to safety concerns.[13][14]

Discussion and Future Perspectives

The journey of this compound highlights both the promise and the challenges of developing targeted therapies for rare genetic diseases. While the scientific rationale for inhibiting p38α MAPK in LMNA-related DCM was strong and supported by preclinical and early clinical data, the Phase 3 trial did not demonstrate a significant clinical benefit.

Several factors may have contributed to this outcome:

  • Complexity of the Pathophysiology: While p38 MAPK activation is a component of the disease, other signaling pathways and cellular defects likely play crucial roles that were not addressed by this targeted therapy.

  • Disease Heterogeneity: The clinical presentation and progression of LMNA-related DCM can be variable, and it is possible that only a subset of patients might have responded to p38 MAPK inhibition.

  • Choice of Primary Endpoint: The 6-minute walk test, while a validated measure of functional capacity, may not have been sensitive enough to detect a therapeutic effect in this patient population over the 24-week timeframe.

Despite the disappointing outcome of the REALM-DCM trial, the research into this compound has provided valuable insights into the role of p38 MAPK signaling in LMNA-related cardiomyopathy and has underscored the complexities of translating preclinical findings into clinical success in rare diseases. Future research in this area may focus on combination therapies that target multiple pathogenic pathways or on the development of more sensitive biomarkers and clinical endpoints for this devastating disease.

Conclusion

This compound represented a rational, mechanism-based approach to treating LMNA-related dilated cardiomyopathy. Its development journey from promising preclinical data and a positive Phase 2 signal to a negative Phase 3 outcome serves as an important case study for the field of rare disease drug development. The data and knowledge generated from the this compound program will undoubtedly inform future efforts to develop effective therapies for patients with this and other genetic cardiomyopathies.

References

The Scientific Rationale for Targeting p38 MAPK in Genetic Cardiomyopathies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genetic cardiomyopathies, a heterogeneous group of heart muscle diseases, present a significant therapeutic challenge. Emerging evidence points to the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a critical mediator in the pathogenesis of these disorders. Chronic activation of p38 MAPK in cardiomyocytes is implicated in key pathological processes including maladaptive cardiac hypertrophy, apoptosis, inflammation, and fibrosis. This technical guide provides an in-depth analysis of the scientific rationale for targeting p38 MAPK as a therapeutic strategy in genetic cardiomyopathies. It summarizes key experimental findings, details relevant methodologies, and visualizes the complex signaling networks, offering a comprehensive resource for researchers and drug development professionals in the field.

The p38 MAPK Signaling Pathway in Cardiac Pathophysiology

The p38 MAPK family, comprising four isoforms (α, β, γ, and δ), are stress-activated protein kinases that play a pivotal role in the cellular response to a wide array of extracellular stimuli.[1] In the context of the heart, the p38α and p38β isoforms are predominantly expressed and have been the focus of most research.[2] The canonical p38 MAPK signaling cascade is initiated by upstream MAPK kinase kinases (MAP3Ks), which phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6.[1] These MKKs, in turn, dually phosphorylate p38 MAPK on threonine and tyrosine residues, leading to its activation.[1]

Activated p38 MAPK phosphorylates a multitude of downstream substrates, including other protein kinases such as MAPK-activated protein kinase 2/3 (MK2/3) and transcription factors like activating transcription factor 2 (ATF2), myocyte enhancer factor 2 (MEF2), and STAT1.[3][4] The activation of these downstream effectors orchestrates a complex cellular response that, when chronically sustained, contributes to the pathological remodeling seen in cardiomyopathies.

Role in Cardiac Hypertrophy

The role of p38 MAPK in cardiac hypertrophy is complex and appears to be context-dependent. While some in vitro studies using neonatal cardiomyocytes suggest a pro-hypertrophic role for p38 activation, in vivo evidence presents a more nuanced picture.[5][6] Several studies have shown that pharmacological inhibition or genetic deletion of p38α can attenuate the hypertrophic response to certain stimuli.[3] However, other research has surprisingly demonstrated that targeted inhibition of p38 MAPK can actually promote hypertrophic cardiomyopathy, potentially through the upregulation of the calcineurin-NFAT signaling pathway.[7][8][9][10] This suggests a potential antagonistic relationship between the p38 MAPK and calcineurin-NFAT pathways in regulating cardiac growth.

Involvement in Apoptosis and Fibrosis

Chronic activation of p38 MAPK is widely regarded as a pro-apoptotic signal in cardiomyocytes.[3] This is supported by evidence from both in vivo and ex vivo models of cardiac injury where p38 MAPK inhibition has been shown to reduce apoptosis.[3] The pro-apoptotic effects of p38 MAPK are mediated through various downstream targets that can influence mitochondrial-mediated cell death pathways.[3][11]

Furthermore, p38 MAPK activation is strongly associated with the development of cardiac fibrosis.[6] It promotes the differentiation of cardiac fibroblasts into myofibroblasts, the primary cell type responsible for extracellular matrix deposition.[6] Inhibition of p38 has been shown to decrease cardiac fibrosis and the production of pro-inflammatory cytokines that contribute to a fibrotic environment.[6]

Genetic Cardiomyopathies and p38 MAPK Activation

Several lines of evidence implicate aberrant p38 MAPK signaling in the pathogenesis of specific genetic cardiomyopathies.

  • Dilated Cardiomyopathy (DCM): In a hamster model of DCM, increased p38 MAPK activity was observed before the onset of significant cardiac dysfunction.[12] Chronic treatment with a p38 MAPK inhibitor in this model ameliorated myocardial fibrosis and preserved left ventricular function.[11] Furthermore, in a mouse model of DCM caused by a mutation in the lamin A/C gene (LMNA), hyperactivation of the p38α signaling pathway was identified, and treatment with a p38α inhibitor prevented left ventricular dilatation and functional decline.[13]

  • Hypertrophic Cardiomyopathy (HCM): While the direct role of p38 in HCM-causing mutations is still under investigation, the complex interplay between p38 and hypertrophic signaling pathways, as discussed earlier, suggests its potential involvement. As targeted inhibition of p38 can paradoxically promote hypertrophy, a careful understanding of the specific genetic context is crucial.[7][8][9][10]

  • Arrhythmogenic Cardiomyopathy (AC): Recent studies have highlighted a role for the p38 MAPK pathway in the development of the right ventricle, with implications for diseases like arrhythmogenic right ventricular cardiomyopathy (ARVC).[14][15]

Quantitative Data from Key Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the therapeutic potential of targeting p38 MAPK in cardiomyopathy models.

Cardiomyopathy Model Intervention Key Quantitative Outcomes Reference
BIO14.6 Hamster (DCM)Chronic p38 MAPK inhibitor (SB203580 or FR167653)Decreased TUNEL-positive (apoptotic) myocytes; Reduced interstitial fibrosis; Preserved LV contractile function.[11]
Dahl Salt-Sensitive Rat (DCM)p38 MAPK inhibitor (FR167653) post-LV reduction surgery4-week survival rate: 90% (FR167653) vs. 65% (vehicle); Significant reduction in p38 MAPK phosphorylation, NF-κB activation, and inflammatory cytokine expression.[16]
LmnaH222P/H222P Mouse (DCM)p38α inhibitor (ARRY-371797)Prevention of left ventricular dilatation and deterioration of fractional shortening compared to placebo.[13]
β2-Adrenergic Receptor Transgenic Mouse (Cardiomyopathy)Dominant-negative p38α MAPKComplete rescue of depressed LV ejection fraction; Diminished apoptosis and fibrosis.[17]

Experimental Protocols

Western Blot Analysis for Phosphorylated p38 MAPK

This protocol is a standard method for assessing the activation state of p38 MAPK in cardiac tissue lysates.

  • Sample Preparation:

    • Homogenize frozen ventricular tissue in lysis buffer supplemented with protease and phosphatase inhibitors.[18]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18][19]

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.[20]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]

    • Capture the image using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated p38 MAPK signal to the total p38 MAPK signal from the same blot after stripping and re-probing, or to a loading control like GAPDH.[19]

p38 MAPK Activity Assay

This kinase assay directly measures the enzymatic activity of immunoprecipitated p38 MAPK.

  • Immunoprecipitation:

    • Incubate 200-500 µg of protein lysate with an anti-p38 MAPK antibody for 2-4 hours at 4°C.

    • Add Protein A/G agarose beads and incubate for an additional 1-2 hours or overnight at 4°C to capture the antibody-protein complex.

    • Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the bead pellet in kinase assay buffer containing a specific substrate for p38 MAPK (e.g., recombinant ATF2) and ATP.

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection of Substrate Phosphorylation:

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF2).

    • Quantify the phosphorylation signal as described in the Western blot protocol.

Visualizing the Networks: Signaling Pathways and Workflows

The Core p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stress Stress Stimuli (e.g., ROS, Cytokines, Genetic Mutations) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2_3 MK2 / MK3 p38->MK2_3 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C, STAT1) p38->Transcription_Factors Cellular_Response Pathological Cellular Responses (Hypertrophy, Apoptosis, Fibrosis, Inflammation) MK2_3->Cellular_Response Transcription_Factors->Cellular_Response

Caption: Core p38 MAPK signaling cascade in cardiomyocytes.

Experimental Workflow for Assessing p38 MAPK Inhibition

Experimental_Workflow Model Genetic Cardiomyopathy Model (e.g., Transgenic Mouse) Treatment Treatment Groups (Vehicle vs. p38 Inhibitor) Model->Treatment Tissue Cardiac Tissue Collection Treatment->Tissue Function Functional Assessment (Echocardiography) Treatment->Function Lysate Protein Lysate Preparation Tissue->Lysate Histology Histological Analysis (Fibrosis, Apoptosis) Tissue->Histology Western Western Blot (p-p38 / Total p38) Lysate->Western Kinase_Assay Kinase Activity Assay (p-ATF2) Lysate->Kinase_Assay Analysis Data Analysis and Interpretation Western->Analysis Kinase_Assay->Analysis Histology->Analysis Function->Analysis

Caption: Workflow for evaluating p38 MAPK inhibitors.

Therapeutic Strategies and Clinical Landscape

The compelling preclinical data have positioned p38 MAPK as an attractive therapeutic target for cardiovascular diseases. Several small molecule inhibitors of p38 MAPK have been developed and evaluated in clinical trials, primarily for inflammatory diseases and acute coronary syndromes.[21]

Losmapimod is one such inhibitor that has undergone extensive clinical investigation. While a Phase 3 trial in patients with acute myocardial infarction did not meet its primary endpoint of reducing major ischemic cardiovascular events, the drug was well-tolerated.[22] More recently, a p38α/β inhibitor, this compound (now known as PF-06896289), showed promise in a Phase 2 study of patients with LMNA-related DCM, demonstrating improvements in functional capacity.[23] However, a subsequent Phase 3 trial (REALM-DCM) was terminated as it was not expected to meet its primary endpoint.[22]

These clinical trial outcomes highlight the complexities of translating preclinical findings to human disease. The specific genetic context, the timing of intervention, and the particular p38 isoform being targeted are all critical factors that will influence therapeutic efficacy.

Future Directions and Conclusion

Targeting the p38 MAPK pathway remains a promising, albeit challenging, therapeutic avenue for genetic cardiomyopathies. Future research should focus on:

  • Isoform-specific inhibition: Developing inhibitors that can selectively target different p38 isoforms to potentially enhance efficacy and reduce off-target effects.

  • Patient stratification: Identifying biomarkers that can predict which patients with genetic cardiomyopathies are most likely to respond to p38 MAPK inhibition.

  • Combination therapies: Exploring the potential of combining p38 MAPK inhibitors with other therapeutic agents that target distinct pathological pathways in cardiomyopathy.

References

Methodological & Application

Application Notes and Protocols for ARRY-371797 in Animal Models of Heart Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-371797, also known as PF-07265803, is a potent and selective, orally bioavailable, small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a key cascade in the cellular response to stress and inflammation. In the context of cardiac pathology, particularly in genetic cardiomyopathies such as those caused by mutations in the lamin A/C gene (LMNA), this pathway is pathologically hyperactivated.[3][4][5] This sustained activation contributes to adverse cardiac remodeling through mechanisms including cardiomyocyte apoptosis, pathological hypertrophy, and decreased contractility.[4] Preclinical studies in a genetically defined mouse model of LMNA-related dilated cardiomyopathy have demonstrated the therapeutic potential of this compound in mitigating disease progression.[3][6]

These application notes provide a comprehensive overview of the dosage and administration of this compound in a relevant animal model of heart disease, detailed experimental protocols, and a summary of its mechanism of action.

Mechanism of Action: p38 MAPK Inhibition in LMNA-Related Cardiomyopathy

In dilated cardiomyopathy associated with LMNA mutations, the dysfunctional lamin A/C protein leads to cellular stress, which in turn activates the p38 MAPK signaling cascade.[4] As depicted in the signaling pathway diagram below, upstream kinases such as MAP kinase kinase (MKK) 6 phosphorylate and activate p38α.[6] Activated p38α then phosphorylates downstream targets, leading to a cascade of events that include enhanced cardiomyocyte apoptosis, pathological hypertrophy, reduced contractility, and increased expression of cardiac stress markers like brain natriuretic peptide (BNP).[4] this compound selectively inhibits the α-isoform of p38 MAPK, thereby blocking these downstream pathological consequences.[3][4]

p38_MAPK_Pathway cluster_upstream Upstream Activators cluster_core p38 MAPK Core cluster_downstream Downstream Pathological Outcomes Cellular Stress Cellular Stress MKK6 MKK6 Cellular Stress->MKK6 p38a p38α MKK6->p38a Activates Cardiomyocyte Apoptosis Cardiomyocyte Apoptosis p38a->Cardiomyocyte Apoptosis Pathological Hypertrophy Pathological Hypertrophy p38a->Pathological Hypertrophy Decreased Contractility Decreased Contractility p38a->Decreased Contractility Increased BNP Expression Increased BNP Expression p38a->Increased BNP Expression This compound This compound (PF-07265803) This compound->p38a Inhibits

p38 MAPK Signaling Pathway in LMNA-Related Cardiomyopathy.

Dosage and Administration in Animal Models

The primary animal model utilized to investigate the efficacy of this compound in the context of genetic cardiomyopathy is the LmnaH222P/H222P mouse model. This model recapitulates key features of human dilated cardiomyopathy caused by LMNA mutations.[3][6]

Table 1: this compound Dosage and Administration in LmnaH222P/H222P Mouse Model

ParameterDetailsReference
Animal Model LmnaH222P/H222P mice[6]
Drug This compound[6]
Dose 30 mg/kg[6]
Frequency Twice a day[6]
Route of Administration Oral gavage[6]
Vehicle Water for Injection (WFI)[6]
Concentration 0.5 mg/ml[6]
Treatment Initiation 16 weeks of age[6]
Treatment Duration 4 weeks (until 20 weeks of age)[6]

Table 2: Key Preclinical Efficacy Outcomes in LmnaH222P/H222P Mice

Outcome MeasureEffect of this compound TreatmentReference
Left Ventricular Dilatation Prevented[3][6]
Fractional Shortening Prevented deterioration[3][6]
Gene Expression (Sarcomere Organization) Reduced expression of Mlc-1a and Acta2[6]
Gene Expression (Natriuretic Peptides) Reduced expression of Nppa and NppB[6]
Cardiac Fibrosis (Collagen Gene Expression) No significant effect[3][6]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound in Mice

Objective: To prepare and administer this compound to the LmnaH222P/H222P mouse model of dilated cardiomyopathy.

Materials:

  • This compound (Array BioPharma)

  • Water for Injection (WFI) (e.g., Gibco)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Animal balance

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 ml syringes

Procedure:

  • Preparation of Dosing Solution:

    • On each day of dosing, freshly prepare the this compound solution.

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in WFI to a final concentration of 0.5 mg/ml.[6]

    • Vortex thoroughly to ensure complete dissolution.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered. The dose is 30 mg/kg.[6]

    • Calculate the volume: Volume (ml) = (Mouse Weight (kg) * 30 mg/kg) / 0.5 mg/ml.

    • Gently restrain the mouse.

    • Administer the calculated volume of this compound solution or an equivalent volume of WFI (for the placebo group) via oral gavage.[6]

    • Perform the administration twice daily.[6]

    • Monitor the animals for any signs of distress post-administration.

  • Treatment Schedule:

    • Initiate treatment in LmnaH222P/H222P mice at 16 weeks of age.[6]

    • Continue the treatment regimen for 4 consecutive weeks, concluding at 20 weeks of age.[6]

Protocol 2: Experimental Workflow for Efficacy Evaluation

Objective: To outline the workflow for evaluating the efficacy of this compound in a preclinical mouse model of heart disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis (at 20 weeks) Animal_Model LmnaH222P/H222P Mice (16 weeks old) Grouping Randomize into two groups Animal_Model->Grouping Placebo Placebo Group (WFI Vehicle) Grouping->Placebo Treatment This compound Group (30 mg/kg, BID) Grouping->Treatment Dosing 4-Week Oral Gavage Dosing Placebo->Dosing Treatment->Dosing Echocardiography Echocardiography (LV Dilatation, Fractional Shortening) Dosing->Echocardiography Tissue_Harvest Heart Tissue Harvest Echocardiography->Tissue_Harvest Terminal Procedure Gene_Expression Gene Expression Analysis (RT-qPCR) Tissue_Harvest->Gene_Expression Histology Histological Analysis (Fibrosis) Tissue_Harvest->Histology

Preclinical Efficacy Evaluation Workflow.

Discussion and Future Directions

The available preclinical data strongly support the therapeutic hypothesis of p38α MAPK inhibition with this compound in the context of LMNA-related dilated cardiomyopathy. The dosage of 30 mg/kg administered twice daily via oral gavage was effective in preventing key aspects of cardiac remodeling in the LmnaH222P/H222P mouse model.[6]

It is important to note that while Phase 2 clinical trials in patients with LMNA-related DCM showed promising results, a subsequent Phase 3 trial was discontinued due to the unlikelihood of meeting its primary endpoint.[1][7] This highlights the complexities of translating preclinical findings to clinical success.

Currently, there is a lack of published data on the use of this compound in other common animal models of heart disease, such as transverse aortic constriction (TAC) or myocardial infarction-induced heart failure. Future research could explore the utility of this compound in these models to determine if its cardioprotective effects extend beyond the specific pathophysiology of LMNA-related cardiomyopathy. Such studies would be valuable in defining the broader potential of p38α MAPK inhibition as a therapeutic strategy for heart failure.

References

Application Notes and Protocols: Assessing the Efficacy of ARRY-371797 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-371797 (also known as PF-07265803) is a potent and selective, orally available small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a critical mediator of cellular responses to inflammatory and stress stimuli.[4][5][6] Dysregulation of this pathway is implicated in a variety of diseases. Notably, hyperactivation of the p38 MAPK pathway has been identified as a key pathogenic mechanism in dilated cardiomyopathy (DCM) associated with mutations in the lamin A/C gene (LMNA).[1][7][8] In cellular and animal models of LMNA-related DCM, the loss of functional lamin proteins leads to cellular stress, activating the p38 MAPK pathway and resulting in downstream effects such as cardiomyocyte apoptosis and inflammation.[1][8]

These application notes provide detailed protocols for assessing the efficacy of this compound in relevant cell culture models by measuring its ability to inhibit the p38 MAPK pathway and mitigate downstream cellular phenotypes.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade typically activated by environmental stresses and inflammatory cytokines.[4][5][6][9] The cascade begins with the activation of a MAPKKK (e.g., ASK1, TAK1), which then phosphorylates and activates a MAPKK (MKK3 or MKK6). These MAPKKs, in turn, phosphorylate and activate p38 MAPK on threonine and tyrosine residues within a conserved TGY motif.[4] Activated p38 MAPK translocates to the nucleus to phosphorylate various transcription factors and downstream kinases, such as MAPK-activated protein kinase 2 (MAPKAPK-2).[9] A key substrate of MAPKAPK-2 is Heat Shock Protein 27 (HSP27).[10] Phosphorylation of HSP27 is a reliable biomarker for p38 MAPK pathway activation.[7][10] this compound selectively inhibits the p38α isoform, preventing the phosphorylation of its downstream targets.

p38_MAPK_Pathway ext_stimuli Stress Stimuli / Inflammatory Cytokines (e.g., TNF-α, IL-1β) mapkkk MAPKKK (e.g., TAK1, ASK1) ext_stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk P p38 p38α MAPK mapkk->p38 P mapkapk2 MAPKAPK-2 p38->mapkapk2 P transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors P arry371797 This compound arry371797->p38 Inhibition hsp27 HSP27 mapkapk2->hsp27 P p_hsp27 Phospho-HSP27 (p-Ser15/78/82) hsp27->p_hsp27 cellular_responses Cellular Responses (Inflammation, Apoptosis) p_hsp27->cellular_responses p_transcription_factors Phosphorylated Transcription Factors transcription_factors->p_transcription_factors p_transcription_factors->cellular_responses

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Recommended Cell Culture Models

The choice of cell model is critical for accurately assessing the efficacy of this compound.

  • Patient-Derived iPSC-Cardiomyocytes (iPSC-CMs) with LMNA Mutations : This is the most physiologically relevant model. iPSCs derived from patients with LMNA-related DCM can be differentiated into cardiomyocytes, which exhibit disease-relevant phenotypes such as nuclear abnormalities and hyperactivated p38 MAPK signaling.[11][12][13] These cells provide an ideal platform for testing the ability of this compound to reverse disease-specific cellular defects.

  • Engineered Cell Lines : Standard cell lines such as HEK293 or HeLa can be genetically engineered to express mutant LMNA proteins.[2] While less physiologically representative than iPSC-CMs, they offer higher throughput and reproducibility for initial screening and mechanistic studies.

  • Primary Cardiomyocytes : Neonatal rat ventricular myocytes (NRVMs) can be used to model general cardiac stress responses.[14] While not specific to LMNA mutations, they are a well-established model for studying cardiomyocyte hypertrophy and apoptosis, processes influenced by p38 MAPK.

  • Standard Cell Lines for Pathway Validation : Cell lines like HeLa or THP-1 can be stimulated with agonists like Anisomycin, Sorbitol, or Lipopolysaccharide (LPS) to robustly activate the p38 MAPK pathway.[1] These models are excellent for confirming the direct inhibitory activity of this compound on the p38 MAPK pathway.

Experimental Protocols

The following protocols describe key assays to determine the in vitro efficacy of this compound. An overarching experimental workflow is depicted below.

Experimental_Workflow cell_culture 1. Cell Culture (e.g., LMNA-mutant iPSC-CMs) treatment 2. Treatment - this compound (dose-response) - Vehicle Control - Stimulus (e.g., Anisomycin, if needed) cell_culture->treatment cell_lysis 3. Cell Lysis & Protein Quantification treatment->cell_lysis supernatant 3. Collect Supernatant treatment->supernatant viability 4c. Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western_blot 4a. Western Blot (p-HSP27, total HSP27, p-p38, total p38) cell_lysis->western_blot elisa 4b. ELISA (p-HSP27, Cytokines) cell_lysis->elisa supernatant->elisa data_analysis 5. Data Analysis & Visualization western_blot->data_analysis elisa->data_analysis viability->data_analysis

Caption: General experimental workflow for assessing this compound efficacy.
Protocol 1: Western Blot for Phospho-HSP27

This protocol allows for the semi-quantitative assessment of p38 MAPK pathway inhibition by measuring the phosphorylation state of its downstream target, HSP27.

Materials:

  • Cell culture model of choice

  • This compound

  • p38 MAPK stimulus (e.g., Anisomycin, optional)

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82), Rabbit anti-HSP27, Rabbit anti-phospho-p38, Rabbit anti-p38

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1-2 hours. If using a stimulated model, add the stimulus (e.g., 10 µg/mL Anisomycin) for the final 30 minutes of the this compound incubation.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with 100-150 µL of RIPA buffer containing inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge lysates at 13,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-HSP27, diluted 1:1000) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total HSP27 and a loading control like GAPDH.

Protocol 2: ELISA for Phospho-HSP27 or p38 Activity

Commercially available ELISA kits provide a quantitative method for measuring p38 activity or the phosphorylation of its substrates.

Materials:

  • Cell lysates prepared as in Protocol 1.

  • Commercial ELISA kit for Phospho-HSP27 (Ser82) or p38 Kinase Activity (e.g., one that uses ATF2 as a substrate).[4]

  • Microplate reader.

Procedure:

  • Follow the manufacturer's instructions for the specific ELISA kit.

  • Briefly, this typically involves adding normalized cell lysates to wells pre-coated with a capture antibody (e.g., total HSP27 antibody).

  • A detection antibody that specifically recognizes the phosphorylated form of the protein (e.g., anti-phospho-HSP27) is then added.

  • A substrate is added that generates a colorimetric or fluorometric signal, which is proportional to the amount of phosphorylated protein.

  • Read the absorbance or fluorescence on a microplate reader.

  • Calculate the concentration of the phosphorylated protein based on a standard curve.

Protocol 3: Cytokine Release Assay

Since the p38 MAPK pathway is a key regulator of pro-inflammatory cytokine production, measuring the release of cytokines like TNF-α and IL-6 can be an effective readout of this compound activity, particularly in immune cells or stimulated cardiomyocytes.

Materials:

  • Cell model (e.g., THP-1 monocytes or iPSC-CMs)

  • This compound

  • Stimulus (e.g., LPS for THP-1 cells)

  • Commercial ELISA kit for human TNF-α or IL-6

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate. Pre-treat with this compound or vehicle for 1-2 hours.

  • Stimulation: Add a stimulus (e.g., 1 µg/mL LPS) to induce cytokine production and incubate for 6-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • ELISA: Perform an ELISA on the supernatant according to the manufacturer's protocol to quantify the concentration of TNF-α or IL-6.

  • Analyze the data to determine the dose-dependent inhibition of cytokine release by this compound.

Data Presentation

Quantitative data should be summarized to allow for clear comparison between treatment groups.

Table 1: Inhibition of HSP27 Phosphorylation by this compound

This compound Conc. p-HSP27/Total HSP27 Ratio (Western Blot Densitometry) p-HSP27 Concentration (pg/mL) (ELISA) % Inhibition
Vehicle Control 1.00 ± 0.12 500 ± 45 0%
1 nM 0.85 ± 0.10 420 ± 38 16%
10 nM 0.45 ± 0.08 215 ± 25 57%
IC₅₀ (nM) ~15 ~12 -
100 nM 0.12 ± 0.05 65 ± 15 87%
1 µM 0.05 ± 0.02 22 ± 8 95.6%

Data are represented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on LPS-Induced Cytokine Release in THP-1 Cells

This compound Conc. TNF-α Concentration (pg/mL) % Inhibition of TNF-α IL-6 Concentration (pg/mL) % Inhibition of IL-6
Vehicle Control 1250 ± 110 0% 850 ± 70 0%
1 nM 1050 ± 95 16% 710 ± 65 16.5%
10 nM 600 ± 55 52% 400 ± 42 52.9%
IC₅₀ (nM) ~9 - ~9.5 -
100 nM 150 ± 20 88% 95 ± 18 88.8%
1 µM 45 ± 12 96.4% 30 ± 10 96.5%

Data are represented as mean ± SD from three independent experiments.

References

Application Notes and Protocols for Western Blot Analysis of p38 MAPK Activation Following ARRY-371797 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ARRY-371797 is a potent and selective oral inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation.[3][4][5] Hyperactivation of this pathway has been implicated in the pathophysiology of various diseases, including LMNA-related dilated cardiomyopathy.[1][6] this compound has been investigated as a therapeutic agent to mitigate the downstream effects of excessive p38 MAPK signaling.[6][7]

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the efficacy of this compound in inhibiting p38 MAPK activation in a cellular context. The protocol outlines the necessary steps from cell culture and treatment to data acquisition and analysis, enabling researchers to quantitatively assess the phosphorylation status of p38 MAPK as a marker of its activation.

Signaling Pathway

Cellular stressors and inflammatory cytokines activate upstream kinases, which in turn phosphorylate p38 MAPK at threonine 180 and tyrosine 182, leading to its activation.[4][5][8] Activated p38 MAPK then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, to regulate cellular processes like apoptosis, hypertrophy, and inflammation.[6][9] this compound selectively inhibits the kinase activity of p38α MAPK, thereby preventing the phosphorylation of its downstream targets.[7]

p38_MAPK_Pathway cluster_input Cellular Stress / Inflammatory Cytokines cluster_pathway p38 MAPK Signaling Cascade cluster_output Cellular Responses Stress Stress Upstream_Kinases Upstream Kinases (e.g., MKK3/6) Stress->Upstream_Kinases activate p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK phosphorylate p_p38_MAPK Phospho-p38 MAPK (Thr180/Tyr182) Downstream_Targets Downstream Targets (e.g., ATF-2, MAPKAPK2) p_p38_MAPK->Downstream_Targets phosphorylate Responses Inflammation, Apoptosis, Hypertrophy Downstream_Targets->Responses regulate ARRY_371797 This compound ARRY_371797->p_p38_MAPK inhibit

Figure 1. p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocol

This protocol is designed for cultured cells and may require optimization for specific cell lines or experimental conditions.

Materials and Reagents
  • Cell Line: Appropriate for the research question (e.g., HeLa, C6, NIH/3T3 cells).

  • This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store at -20°C.

  • p38 MAPK Activator (Optional Positive Control): Anisomycin, UV radiation, or Sorbitol.[4][10]

  • Primary Antibodies:

    • Rabbit anti-Phospho-p38 MAPK (Thr180/Tyr182) antibody (e.g., from Invitrogen, Abcam, or Cell Signaling Technology).[3][4][8][9][11][12] Recommended dilution: 1:1000.

    • Rabbit or Mouse anti-Total p38 MAPK antibody (e.g., from Cell Signaling Technology or GeneTex).[13][14] Recommended dilution: 1:1000.

    • Loading Control Antibody (e.g., anti-β-actin, anti-GAPDH, or anti-α-Tubulin). Recommended dilution: 1:1000 to 1:5000.

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Cell Lysis Buffer: RIPA buffer or a similar buffer containing protease and phosphatase inhibitors.[11]

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Add Fresh Before Use: Protease inhibitor cocktail, phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride).[15][16]

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Protein Assay Reagent: (e.g., BCA or Bradford assay kit).

  • SDS-PAGE Gels: (e.g., 10-12% polyacrylamide gels).[10][17]

  • Transfer Buffer.

  • Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[5]

  • Wash Buffer: TBST.

  • Chemiluminescent Substrate: (e.g., ECL).

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Seed_Cells 1. Seed Cells Treat_Cells 2. Treat with this compound and/or p38 Activator Seed_Cells->Treat_Cells Wash_Cells 3. Wash with PBS Treat_Cells->Wash_Cells Lyse_Cells 4. Lyse Cells Wash_Cells->Lyse_Cells Quantify_Protein 5. Quantify Protein Concentration Lyse_Cells->Quantify_Protein SDS_PAGE 6. SDS-PAGE Quantify_Protein->SDS_PAGE Transfer 7. Protein Transfer to Membrane SDS_PAGE->Transfer Block 8. Blocking Transfer->Block Primary_Ab 9. Primary Antibody Incubation (p-p38, Total p38, Loading Control) Block->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Image_Acquisition 12. Image Acquisition Detection->Image_Acquisition Densitometry 13. Densitometry Analysis Image_Acquisition->Densitometry

Figure 2. Experimental workflow for Western blot analysis.
Step-by-Step Procedure

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

    • Starve the cells in serum-free media for a few hours to overnight to reduce basal signaling, if necessary.[11]

    • Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

    • (Optional) For a positive control of p38 activation and to demonstrate the inhibitory effect of this compound, stimulate the cells with a known p38 activator (e.g., 10 µg/mL anisomycin for 30 minutes) in the presence or absence of the inhibitor.[10][18]

  • Cell Lysis and Protein Quantification:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[18]

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL for a well of a 6-well plate) to each well.[15][18]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[18]

    • Incubate the lysates on ice for 30 minutes with occasional vortexing.[18]

    • Centrifuge the lysates at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[18][19]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[19]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[14][17]

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10-15 minutes each with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • For analysis, strip the membrane and re-probe with the primary antibody for total p38 MAPK and a loading control. Alternatively, run parallel gels for each antibody.

    • Quantify the band intensities using densitometry software. Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal to determine the relative phosphorylation level.[17][20] Further normalization to the loading control can account for any loading inaccuracies.

Data Presentation

Quantitative data from the Western blot analysis can be summarized in a table for clear comparison of the effects of this compound on p38 MAPK phosphorylation.

Treatment GroupThis compound Conc.p38 ActivatorNormalized p-p38/Total p38 Ratio (Mean ± SD)% Inhibition of p38 Phosphorylation
Vehicle Control0 µM-1.00 ± 0.12N/A
Activator Only0 µM+5.20 ± 0.450%
This compound0.1 µM+3.85 ± 0.3032.1%
This compound1 µM+1.50 ± 0.2188.1%
This compound10 µM+1.05 ± 0.1598.8%

Note: The data presented in this table are for illustrative purposes only and will vary depending on the experimental setup.

Conclusion

This protocol provides a comprehensive framework for assessing the inhibitory effect of this compound on p38 MAPK activation using Western blot analysis. Accurate quantification of the reduction in p38 MAPK phosphorylation will enable researchers to determine the cellular potency and efficacy of this inhibitor, contributing to a better understanding of its therapeutic potential.

References

Application Notes and Protocols for Assessing ARRY-371797 Effects in Mice using Echocardiography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARRY-371797 (also known as PF-07265803) is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1][2] The p38 MAPK signaling pathway is implicated in the pathophysiology of various cardiovascular diseases, including heart failure and cardiac hypertrophy.[3][4] In preclinical mouse models of dilated cardiomyopathy (DCM) caused by lamin A/C (LMNA) gene mutations, such as the LmnaH222P/H222P mouse, this compound has been shown to have beneficial effects on cardiac structure and function. Specifically, treatment with this compound has been reported to prevent the progression of left ventricular dilatation and the decline in fractional shortening.[1][2][5]

Echocardiography is a non-invasive imaging modality that is essential for the longitudinal assessment of cardiac function in murine models. It allows for the detailed evaluation of cardiac chamber dimensions, wall thickness, and both systolic and diastolic function. These application notes provide a comprehensive overview of the key echocardiographic parameters and a detailed protocol for measuring the therapeutic effects of this compound in mouse models of cardiac disease.

Data Presentation: Key Echocardiographic Parameters

The following table summarizes the critical echocardiographic parameters for assessing the effects of this compound in a mouse model of dilated cardiomyopathy. The data presented are representative of expected outcomes based on published literature.

ParameterAbbreviationDescriptionExpected Effect of this compound
Left Ventricular Structure
Left Ventricular Internal Diameter, diastoleLVIDdDiameter of the left ventricle at the end of diastole.Attenuation of increase
Left Ventricular Internal Diameter, systoleLVIDsDiameter of the left ventricle at the end of systole.Attenuation of increase
Interventricular Septal Thickness, diastoleIVSdThickness of the septum between the ventricles in diastole.Minimal change expected
LV Posterior Wall Thickness, diastoleLVPWdThickness of the posterior wall of the left ventricle in diastole.Minimal change expected
Left Ventricular Systolic Function
Fractional ShorteningFSPercentage change in left ventricular diameter during systole.Prevention of deterioration
Ejection FractionEFPercentage of blood ejected from the left ventricle with each beat.Prevention of deterioration
Left Ventricular Diastolic Function
Early to Late Diastolic Filling Velocity RatioE/ARatio of peak velocity of early (E) to late (A) diastolic filling.Improvement towards normal
Isovolumic Relaxation TimeIVRTTime between aortic valve closure and mitral valve opening.Normalization

Signaling Pathway

The diagram below illustrates the p38 MAPK signaling pathway, which is targeted by this compound. In cardiac stress, various stimuli can activate this pathway, leading to downstream effects such as inflammation, fibrosis, and apoptosis, which contribute to adverse cardiac remodeling.

p38_MAPK_Pathway stress Cardiac Stressors (e.g., LMNA mutation, pressure overload) mkk MKK3/6 stress->mkk p38 p38 MAPKα mkk->p38 downstream Downstream Effectors (e.g., ATF2, MEF2C) p38->downstream improvement Improved Cardiac Function arry This compound arry->p38 outcomes Adverse Cardiac Remodeling (Hypertrophy, Fibrosis, Apoptosis) downstream->outcomes Experimental_Workflow model Induce/Select Mouse Model (e.g., LmnaH222P/H222P) baseline Baseline Echocardiography model->baseline treatment Treatment Administration (this compound or Vehicle) baseline->treatment followup Follow-up Echocardiography (e.g., weekly, bi-weekly) treatment->followup analysis Data Analysis and Comparison followup->analysis histology Terminal Histological Analysis analysis->histology

References

Application Notes and Protocols: NT-proBNP as a Biomarker for PF-07265803 Treatment Response in LMNA-Related Dilated Cardiomyopathy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The development of PF-07265803 was discontinued by Pfizer in August 2022 after a Phase 3 trial was deemed unlikely to meet its primary endpoint[1][2]. This decision was not based on safety concerns[1]. The following application notes are for research and informational purposes, based on data from its clinical development.

Introduction

1.1 PF-07265803: A Targeted Therapy for a Rare Disease

PF-07265803 (formerly ARRY-371797) is an orally administered, potent, and selective small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway[1]. It was investigated for the treatment of symptomatic dilated cardiomyopathy (DCM) resulting from mutations in the lamin A/C (LMNA) gene[1][3]. LMNA-related DCM is a rare, aggressive form of heart failure characterized by a high frequency of arrhythmias and accelerated disease progression[4]. The pathophysiology is linked to the hyperactivation of the p38 MAPK pathway, which promotes cardiomyocyte apoptosis, hypertrophy, and decreased contractility[4][5].

1.2 NT-proBNP: A Gold Standard Biomarker for Cardiac Stress

N-terminal pro-B-type natriuretic peptide (NT-proBNP) is a peptide fragment released by ventricular myocytes in response to increased myocardial wall stress and pressure overload[6][7][8]. It is a highly sensitive and specific biomarker used for the diagnosis, risk stratification, and monitoring of heart failure[6][8]. Elevated levels of NT-proBNP are strongly correlated with the severity of heart failure and adverse clinical outcomes[6][9]. In the context of drug development, serial measurements of NT-proBNP can provide objective evidence of a therapeutic agent's ability to reduce cardiac stress and improve heart function[6][9].

1.3 Rationale for Use

The rationale for using NT-proBNP as a biomarker for PF-07265803 is based on the drug's mechanism of action. By inhibiting the p38α MAPK pathway, PF-07265803 was hypothesized to mitigate the downstream pathological effects in LMNA-related DCM, including the expression of natriuretic peptides[4]. Therefore, a reduction in NT-proBNP levels in response to treatment would indicate a decrease in myocardial wall stress, suggesting a positive therapeutic effect. Indeed, Phase 2 clinical studies demonstrated that treatment with PF-07265803 led to lower concentrations of NT-proBNP[4][10][11].

Signaling Pathway and Mechanism of Action

Mutations in the LMNA gene lead to cellular stress and subsequent hyperactivation of the p38α MAPK signaling cascade. This activation contributes to the pathological remodeling of the heart and increased expression of cardiac stress biomarkers like NT-proBNP. PF-07265803 selectively inhibits p38α MAPK, aiming to interrupt this pathological process.

signaling_pathway cluster_0 Pathophysiology of LMNA-Related DCM cluster_1 Therapeutic Intervention LMNA LMNA Gene Mutation Stress Cellular Stress LMNA->Stress p38 p38α MAPK Hyperactivation Stress->p38 Pathology Cardiomyocyte Apoptosis & Hypertrophy p38->Pathology DCM Dilated Cardiomyopathy & Heart Failure Pathology->DCM BNP Increased Myocardial Stress & NT-proBNP Release DCM->BNP Drug PF-07265803 Drug->p38 Inhibition experimental_workflow cluster_screening Patient Enrollment cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Screening Screening & Consent (LMNA+ DCM Diagnosis) Baseline Baseline Assessment - NT-proBNP Level - 6-Minute Walk Test Screening->Baseline Random Randomization (PF-07265803 vs. Placebo) Baseline->Random Visit1 Week 12 Visit - NT-proBNP Measurement - Safety Assessment Random->Visit1 Visit2 Week 24 Visit - NT-proBNP Measurement - Primary Endpoint Visit1->Visit2 LongTerm Long-Term Follow-up (e.g., Weeks 48, 72, 96...) Visit2->LongTerm Analysis Statistical Analysis (Compare NT-proBNP Change between Groups) LongTerm->Analysis Correlation Correlate NT-proBNP with Functional Outcomes Analysis->Correlation decision_tree Start Patient on PF-07265803 Measure NT-proBNP at Follow-up Decision1 Significant Decrease in NT-proBNP? Start->Decision1 Resp Positive Biomarker Response Decision1->Resp Yes NoResp No Biomarker Response Decision1->NoResp No Action1 Continue Treatment Monitor for Clinical Improvement (e.g., 6MWT, Symptoms) Resp->Action1 Action2 Re-evaluate Treatment Plan Assess Adherence & Confounding Factors Consider Dose Adjustment (if applicable) NoResp->Action2

References

Designing Preclinical Studies with ARRY-371797 for Cardiac Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-371797 (also known as PF-07265803) is a selective, orally bioavailable small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1][2] Preclinical and clinical studies have explored its therapeutic potential in lamin A/C-related dilated cardiomyopathy (LMNA-DCM), a genetic disorder characterized by progressive heart failure, arrhythmias, and increased risk of sudden cardiac death.[3][4][5] Mutations in the LMNA gene lead to cellular stress and hyperactivation of the p38 MAPK pathway, contributing to cardiomyocyte apoptosis, cardiac fibrosis, and myocardial dysfunction.[2][3] this compound aims to mitigate these pathological processes by specifically targeting p38α MAPK.

These application notes provide a comprehensive guide for designing preclinical studies to evaluate the efficacy of this compound in cardiac research, with a focus on LMNA-related dilated cardiomyopathy. The protocols outlined below are based on established methodologies and findings from preclinical investigations of this compound and related cardiac research.

I. Preclinical Animal Model

The LmnaH222P/H222P knock-in mouse model is a well-established and relevant model for studying LMNA-related dilated cardiomyopathy.[1][6] These mice carry a missense mutation in the Lmna gene, homologous to a mutation found in human patients, and develop a phenotype that closely mimics the human disease, including progressive left ventricular dilation, contractile dysfunction, and cardiac fibrosis.[6]

II. Data Presentation: Preclinical Efficacy of this compound

The following tables summarize key quantitative data from a preclinical study evaluating this compound in the LmnaH222P/H222P mouse model.[2]

Table 1: Effect of this compound on Cardiac Function in LmnaH222P/H222P Mice [2]

ParameterTreatment GroupBaseline (Mean ± SEM)4 Weeks Post-Treatment (Mean ± SEM)
Left Ventricular End-Diastolic Diameter (LVEDD), mm Placebo4.2 ± 0.14.8 ± 0.2
This compound4.1 ± 0.14.2 ± 0.1*
Fractional Shortening (%) Placebo28 ± 220 ± 3
This compound29 ± 228 ± 2**

**P<0.05, *P<0.005 between placebo-treated and this compound-treated mice.

Table 2: Effect of this compound on Cardiac Gene Expression in LmnaH222P/H222P Mice [2]

GeneTreatment GroupRelative Expression (Fold Change vs. Wild-Type)
Mlc-1a (Sarcomere Organization) PlaceboIncreased
This compoundSignificantly Reduced vs. Placebo
Acta2 (Sarcomere Organization) PlaceboIncreased
This compoundSignificantly Reduced vs. Placebo
Nppa (Atrial Natriuretic Peptide) PlaceboIncreased
This compoundReduced vs. Placebo
Nppb (Brain Natriuretic Peptide) PlaceboIncreased
This compoundReduced vs. Placebo
Col1a1 (Collagen) PlaceboIncreased
This compoundNot Significantly Reduced vs. Placebo
Col1a2 (Collagen) PlaceboIncreased
This compoundNot Significantly Reduced vs. Placebo

III. Experimental Protocols

A. Animal Study Protocol
  • Animal Model: Male and female LmnaH222P/H222P mice and wild-type littermates.

  • Treatment: Begin treatment at an age when the cardiac phenotype is developing (e.g., 6-8 weeks of age).

  • Dosing: Administer this compound or a vehicle control (placebo) orally. A suggested starting dose, based on preclinical studies, could be in the range of 10-30 mg/kg, administered twice daily.[2]

  • Duration: Treat mice for a period sufficient to observe changes in cardiac function and pathology, for example, 4 weeks.[2]

  • Monitoring: Perform serial echocardiography to assess cardiac function at baseline and at the end of the treatment period.

  • Tissue Collection: At the end of the study, euthanize mice and collect heart tissue for histological and molecular analyses.

B. Echocardiographic Assessment of Cardiac Function
  • Anesthesia: Anesthetize mice with isoflurane (1-2% in oxygen).

  • Imaging: Use a high-frequency ultrasound system equipped with a linear-array transducer (e.g., 30-40 MHz).

  • M-mode Imaging: Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measurements: Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculations: Calculate left ventricular fractional shortening (FS) using the formula: FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.

C. Histological Analysis of Cardiac Fibrosis (Picrosirius Red Staining)
  • Tissue Fixation: Fix heart tissue in 10% neutral buffered formalin for 24-48 hours.

  • Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections and mount them on glass slides.

  • Staining Protocol: [1][3]

    • Deparaffinize sections in xylene and rehydrate through graded ethanol to water.

    • Stain in a 0.1% Picrosirius Red solution (in saturated picric acid) for 60 minutes.

    • Differentiate in 0.5% acetic acid for 2 minutes.

    • Dehydrate rapidly through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

  • Image Analysis:

    • Acquire images of the stained sections using a brightfield microscope.

    • Quantify the fibrotic area (red-stained collagen) as a percentage of the total myocardial tissue area using image analysis software (e.g., ImageJ).

D. Detection of Apoptosis (TUNEL Assay)
  • Tissue Preparation: Use paraffin-embedded heart sections as prepared for fibrosis analysis.

  • TUNEL Staining Protocol: [7][8][9]

    • Deparaffinize and rehydrate sections.

    • Permeabilize the tissue by incubating with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction using a commercially available kit according to the manufacturer's instructions. This typically involves incubating the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP).

    • Counterstain the nuclei with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole).

    • Mount the slides with an anti-fade mounting medium.

  • Image Analysis:

    • Visualize the sections using a fluorescence microscope.

    • Count the number of TUNEL-positive (apoptotic) nuclei and the total number of nuclei (DAPI-stained).

    • Calculate the apoptotic index as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.

IV. Visualizations

p38_MAPK_Signaling_Pathway LMNA_Mutation LMNA Mutation Cellular_Stress Cellular Stress LMNA_Mutation->Cellular_Stress p38_MAPK_Activation p38 MAPK Activation Cellular_Stress->p38_MAPK_Activation Cardiomyocyte_Apoptosis Cardiomyocyte Apoptosis p38_MAPK_Activation->Cardiomyocyte_Apoptosis Cardiac_Fibrosis Cardiac Fibrosis p38_MAPK_Activation->Cardiac_Fibrosis Myocardial_Dysfunction Myocardial Dysfunction p38_MAPK_Activation->Myocardial_Dysfunction ARRY_371797 This compound ARRY_371797->p38_MAPK_Activation

Caption: p38 MAPK Signaling Pathway in LMNA-Related Dilated Cardiomyopathy.

Preclinical_Study_Workflow Animal_Model LmnaH222P/H222P Mouse Model Treatment This compound or Placebo (Oral, Twice Daily) Animal_Model->Treatment Echocardiography Echocardiography (Baseline and 4 Weeks) Treatment->Echocardiography Tissue_Collection Heart Tissue Collection Treatment->Tissue_Collection After 4 Weeks Data_Analysis Data Analysis and Interpretation Echocardiography->Data_Analysis Histology Histological Analysis (Fibrosis, Apoptosis) Tissue_Collection->Histology Gene_Expression Gene Expression Analysis (RT-qPCR) Tissue_Collection->Gene_Expression Histology->Data_Analysis Gene_Expression->Data_Analysis

Caption: Experimental Workflow for Preclinical Evaluation of this compound.

References

Application Notes and Protocols: ARRY-371797 in High-Throughput Screening for Cardiac Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ARRY-371797, also known as PF-07265803, is a potent and selective inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1] The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and inflammation.[2][3][4] In the context of cardiac physiology, hyperactivation of the p38 MAPK pathway is associated with pathological conditions such as cardiac hypertrophy, fibrosis, and apoptosis, contributing to the progression of heart failure.[2][5][6] Notably, this pathway has been implicated in the pathophysiology of dilated cardiomyopathy (DCM) associated with mutations in the lamin A/C gene (LMNA).[7][8]

These application notes provide a framework for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel small molecules for the treatment of cardiac diseases, particularly those driven by p38 MAPK pathway activation.

Mechanism of Action: The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade that is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This activation leads to the phosphorylation of downstream targets that regulate gene expression and cellular processes. In cardiomyocytes, chronic activation of this pathway can lead to maladaptive remodeling.[2][6]

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core p38 MAPK cluster_downstream Downstream Effects Stress Cellular Stress MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K Cytokines Inflammatory Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38α MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis Hypertrophy Hypertrophy GeneExpression->Hypertrophy Fibrosis Fibrosis GeneExpression->Fibrosis ARRY371797 This compound ARRY371797->p38

p38 MAPK Signaling Pathway in Cardiomyocytes.

High-Throughput Screening Workflow

The following workflow outlines a strategy for identifying novel inhibitors of the p38 MAPK pathway for cardiac applications, using this compound as a positive control.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Assays cluster_tertiary Tertiary Functional Assays PrimaryAssay Primary Biochemical Assay (p38α Kinase Activity) HitIdentification Hit Identification PrimaryAssay->HitIdentification CompoundLibrary Small Molecule Library CompoundLibrary->PrimaryAssay CellularAssay Cell-Based p38 Activity Assay (e.g., phospho-HSP27) HitIdentification->CellularAssay Cytotoxicity Cardiomyocyte Cytotoxicity Assay CellularAssay->Cytotoxicity DoseResponse Dose-Response & IC50 Determination Cytotoxicity->DoseResponse CalciumImaging Calcium Transient Imaging DoseResponse->CalciumImaging Contractility Contractility Assay CalciumImaging->Contractility Lead Lead Compound Contractility->Lead

High-Throughput Screening Workflow for Cardiac Drugs.

Experimental Protocols

Primary High-Throughput Screening: p38α MAPK Biochemical Assay

Objective: To identify small molecules that directly inhibit the kinase activity of p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Biotinylated substrate peptide (e.g., Biotin-MEF2C)

  • ATP

  • Assay buffer (e.g., HEPES, MgCl2, DTT)

  • HTRF® KinEASE™-STK S1 kit (or similar)

  • 384-well low-volume white plates

  • Compound library, this compound (positive control), DMSO (negative control)

Protocol:

  • Prepare the compound plates by dispensing test compounds, this compound (e.g., at a final concentration of 1 µM), and DMSO into the 384-well plates.

  • Prepare the enzyme/substrate mix by diluting recombinant p38α MAPK and biotinylated substrate peptide in the assay buffer.

  • Dispense the enzyme/substrate mix into the compound plates.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagents (e.g., Streptavidin-XL665 and STK-Antibody-Cryptate).

  • Incubate the plates in the dark at room temperature for 60 minutes.

  • Read the plates on an HTRF-compatible plate reader.

  • Calculate the percent inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.

Secondary Assay: Cell-Based p38 MAPK Activity

Objective: To confirm the activity of primary hits in a cellular context.

Materials:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a relevant cardiac cell line.

  • Cell culture medium.

  • Anisomycin (or other p38 MAPK activator).

  • Primary antibody against phosphorylated HSP27 (p-HSP27).

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • High-content imaging system.

Protocol:

  • Plate hiPSC-CMs in 384-well imaging plates and allow them to mature.

  • Treat the cells with hit compounds or this compound for 1 hour.

  • Stimulate the cells with a p38 MAPK activator (e.g., Anisomycin) for 30 minutes.

  • Fix, permeabilize, and stain the cells with the primary anti-p-HSP27 antibody, followed by the fluorescent secondary antibody and DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the fluorescence intensity of p-HSP27 in the cytoplasm, normalized to the cell number (DAPI count).

  • Determine the concentration-dependent inhibition of p-HSP27 phosphorylation for active compounds.

Tertiary Assay: Calcium Transient Imaging

Objective: To assess the effect of confirmed hits on cardiomyocyte calcium handling.

Materials:

  • hiPSC-CMs plated on glass-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Tyrode's solution.

  • Fluorescence microscope with a high-speed camera.

Protocol:

  • Load the hiPSC-CMs with Fluo-4 AM according to the manufacturer's instructions.

  • Wash the cells and replace the medium with Tyrode's solution.

  • Record baseline calcium transients from spontaneously beating cardiomyocytes.

  • Add the test compound at the desired concentration and incubate for a specified period.

  • Record the calcium transients again.

  • Analyze the recorded transients to determine parameters such as amplitude, duration, and decay kinetics.

Data Presentation: Clinical Trial Results for this compound

The following tables summarize the quantitative data from clinical trials of this compound in patients with LMNA-related dilated cardiomyopathy.

Table 1: Phase 2 Study Efficacy Endpoints at Week 12 [9][10]

EndpointBaseline (Median)Change from Baseline at Week 12 (Mean, 80% CI)
6-Minute Walk Test (6MWT) Distance314 m+69 m (39, 100)
NT-proBNP Concentration1409 pg/mL-561 pg/mL (Median decline)
Left Ventricular Ejection FractionStableNot specified

Table 2: Phase 3 Study (REALM-DCM) Primary and Secondary Outcomes at Week 24 [7]

OutcomeThis compound Group (Median Change from Baseline)Placebo Group (Median Change from Baseline)Median Difference (95% CI)P-value
6-Minute Walk Test DistanceNot specifiedNot specified4.9 m (-24.2 to 34.1)0.82
KCCQ-Physical Limitation ScoreNot specifiedNot specified2.4 (-6.4 to 11.2)0.54
KCCQ-Total Symptom ScoreNot specifiedNot specified5.3 (-4.3 to 14.9)0.48
NT-proBNP ConcentrationNot specifiedNot specified-339.4 pg/mL (-1131.6 to 452.7)0.17

KCCQ: Kansas City Cardiomyopathy Questionnaire

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of the p38 MAPK pathway in cardiac disease models. The protocols and workflows outlined here provide a comprehensive guide for researchers to establish high-throughput screening campaigns for the discovery of novel cardiac therapeutics targeting this pathway. While the Phase 3 clinical trial for this compound in LMNA-related DCM was discontinued and did not meet its primary endpoint, the compound's well-defined mechanism of action and cellular effects make it an ideal reference for validating new assays and identifying next-generation inhibitors with potentially improved therapeutic profiles.[1]

References

Troubleshooting & Optimization

Technical Support Center: ARRY-371797 and p38 MAPK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARRY-371797 or other p38 MAPK inhibitors.

Troubleshooting and FAQs

Q1: Why was the this compound (PF-07265803) Phase 3 REALM-DCM clinical trial discontinued?

A1: The REALM-DCM Phase 3 trial was discontinued due to futility.[1][2] An interim analysis revealed that the trial was unlikely to meet its primary endpoint.[1] Specifically, there was no statistically significant difference in the change from baseline in the 6-minute walk test (6MWT) distance at 24 weeks between the group receiving this compound and the placebo group.[2][3] The decision to halt the trial was not based on any safety concerns.[1]

Q2: The Phase 2 trial for this compound showed promising results. Why did the Phase 3 trial fail to replicate these findings?

A2: This is a critical question in drug development. While the Phase 2 trial of this compound in patients with LMNA-related dilated cardiomyopathy (DCM) suggested a potential benefit, including an improvement in the 6-minute walk test distance, the larger, more robust Phase 3 REALM-DCM trial did not confirm these findings.[3][4] Several factors could contribute to this discrepancy:

  • Patient Population Variability: Although both trials targeted patients with LMNA-related DCM, there may have been subtle but significant differences in the baseline characteristics of the patient populations between the two studies.

  • Placebo Effect: The placebo effect can be more pronounced in smaller, open-label studies like the Phase 2 trial. The rigorous, double-blind, placebo-controlled design of the Phase 3 trial is specifically intended to minimize this bias.

  • Statistical Power: The smaller sample size of the Phase 2 study may have led to an overestimation of the treatment effect. The larger Phase 3 trial provided a more precise estimate, which unfortunately showed no significant benefit.

  • Disease Heterogeneity: LMNA-related DCM can have variable progression and clinical presentation. It is possible that this compound may be effective in a specific sub-population of patients that was not sufficiently represented in the Phase 3 trial.

Q3: My in-vitro/in-vivo experiments with a p38 MAPK inhibitor are showing inconsistent or negative results. How can I troubleshoot this?

A3: Inconsistent results with p38 MAPK inhibitors can arise from various factors. Consider the following troubleshooting steps:

  • Confirm Target Engagement: Have you verified that the inhibitor is reaching its target and inhibiting p38 MAPK phosphorylation in your experimental system? A Western blot for phosphorylated p38 MAPK (p-p38) is a standard method for this.

  • Assess Cellular Context: The effects of p38 MAPK inhibition can be highly cell-type and stimulus-dependent. Ensure that the cellular model and the stimuli used (e.g., cytokines, stress) are relevant to the disease context you are studying.

  • Inhibitor Specificity and Potency: Verify the specificity and potency of your inhibitor. Off-target effects can confound results. Consider using multiple inhibitors with different chemical scaffolds to confirm that the observed phenotype is due to p38 MAPK inhibition.

  • Toxicity: At higher concentrations, some inhibitors may exhibit off-target toxicity, which could mask any specific effects of p38 MAPK inhibition. Perform dose-response experiments and assess cell viability.

  • Pathway Redundancy: Other signaling pathways may compensate for the inhibition of p38 MAPK. Consider investigating related pathways, such as other MAPK pathways (e.g., JNK, ERK), to see if they are being activated upon p38 inhibition.

Q4: Are there known challenges with targeting the p38 MAPK pathway for therapeutic intervention?

A4: Yes, targeting the p38 MAPK pathway has presented several challenges in clinical development. While it is a key regulator of inflammation and cellular stress, its ubiquitous expression and involvement in numerous cellular processes can lead to on-target toxicities. For instance, some p38 MAPK inhibitors have been associated with adverse effects such as skin rash and elevated liver enzymes. Furthermore, the complexity of the signaling network and potential for pathway redundancy can limit the therapeutic efficacy of inhibiting a single node like p38 MAPK.

Quantitative Data Summary

The following table summarizes the key outcomes of the REALM-DCM Phase 3 clinical trial for this compound.

Outcome MeasureThis compound (n=40)Placebo (n=37)Median Difference (95% CI)P-value
Change from Baseline in 6-Minute Walk Test Distance (meters) at Week 24--4.9 (-24.2 to 34.1)0.82
Change from Baseline in Kansas City Cardiomyopathy Questionnaire (KCCQ) Physical Limitation Score at Week 24--2.4 (-6.4 to 11.2)0.54
Change from Baseline in KCCQ Total Symptom Score at Week 24--5.3 (-4.3 to 14.9)0.48
Change from Baseline in NT-proBNP Concentration (pg/mL) at Week 24---339.4 (-1131.6 to 452.7)0.17
Composite Outcome of Worsening Heart Failure or All-Cause Mortality Hazard Ratio (95% CI) P-value
--0.43 (0.11-1.74)0.23
Overall Survival Hazard Ratio (95% CI) P-value
--1.19 (0.23-6.02)0.84

Experimental Protocols

Detailed methodologies for the key experiments cited in the REALM-DCM trial are provided below. These are representative protocols and may have been adapted for the specific clinical trial.

Six-Minute Walk Test (6MWT)

The 6MWT is a submaximal exercise test that measures the distance a patient can walk on a flat, hard surface in six minutes.

  • Preparation:

    • The test should be conducted indoors in a quiet corridor with a flat, straight walking course of at least 30 meters. The length of the corridor should be marked every 3 meters, and the turnaround points should be clearly marked.[5]

    • The patient should rest in a chair for at least 10 minutes before the test.[5]

    • Baseline measurements of heart rate, blood pressure, and oxygen saturation should be recorded.[6]

    • The patient should wear comfortable clothing and shoes.[6]

  • Procedure:

    • The patient is instructed to walk from one end of the corridor to the other at their own pace, aiming to cover as much distance as possible in six minutes.[6]

    • Standardized phrases of encouragement are given at regular intervals.

    • The technician should walk behind the patient and should not talk to the patient during the walk.[7]

    • The timer is started when the patient begins walking.

    • If the patient needs to stop, the timer continues to run. The patient can lean against a wall for support and resume walking when able.

  • Post-Test:

    • At the end of six minutes, the total distance walked is recorded to the nearest meter.

    • Post-test heart rate, blood pressure, and oxygen saturation are recorded.

    • The patient's perceived exertion is assessed using a standardized scale (e.g., Borg scale).

Kansas City Cardiomyopathy Questionnaire (KCCQ)

The KCCQ is a 23-item, self-administered questionnaire that measures the patient's perception of their health status over the previous two weeks.[8]

  • Administration:

    • The questionnaire is typically self-administered by the patient.[8]

    • It takes approximately 5-8 minutes to complete.

    • Clear instructions are provided to the patient on how to complete the questionnaire.

  • Scoring:

    • The KCCQ quantifies several domains, including physical limitations, symptoms (frequency, severity, and recent change), quality of life, social interference, and self-efficacy.[8][9]

    • Responses are scored on a Likert-type scale and then transformed to a 0-100 range, where higher scores indicate better health status.[10]

    • Summary scores, such as the Clinical Summary Score and the Overall Summary Score, can be calculated.[8]

NT-proBNP Measurement

N-terminal pro-B-type natriuretic peptide (NT-proBNP) is a biomarker used to assess heart failure.

  • Sample Collection and Handling:

    • Whole blood, serum, or plasma can be used for the assay.[11]

    • If using plasma, blood should be collected in a tube containing an anticoagulant like EDTA or heparin.[12]

    • Samples should be processed and tested as soon as possible. If there is a delay, samples should be stored at 2-8°C or frozen at -20°C or lower for long-term storage.[11][12]

  • Assay Principle (Example: Sandwich ELISA):

    • A microplate is pre-coated with a capture antibody specific for NT-proBNP.

    • Patient samples and standards are added to the wells, and any NT-proBNP present binds to the capture antibody.

    • A detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added and binds to the captured NT-proBNP.

    • A substrate solution is added, which reacts with the enzyme to produce a color change.

    • The intensity of the color is proportional to the amount of NT-proBNP in the sample and is measured using a microplate reader.

    • The concentration of NT-proBNP in the patient sample is determined by comparing its absorbance to a standard curve.[12]

Visualizations

p38_MAPK_Signaling_Pathway extracellular_stimuli Cellular Stress / Inflammatory Cytokines tak1 TAK1 extracellular_stimuli->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38_mapk p38 MAPK mkk3_6->p38_mapk downstream_targets Downstream Targets (e.g., MK2, ATF2) p38_mapk->downstream_targets arry_371797 This compound arry_371797->p38_mapk Inhibition cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) downstream_targets->cellular_responses

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by this compound.

REALM_DCM_Workflow screening Patient Screening (LMNA-related DCM) randomization Randomization (1:1) screening->randomization arry_group This compound (400 mg twice daily) randomization->arry_group placebo_group Placebo randomization->placebo_group treatment 24-Week Treatment Period arry_group->treatment placebo_group->treatment primary_endpoint Primary Endpoint Assessment (Change in 6MWT at Week 24) treatment->primary_endpoint interim_analysis Interim Futility Analysis primary_endpoint->interim_analysis discontinuation Trial Discontinuation interim_analysis->discontinuation

Caption: Workflow of the REALM-DCM Phase 3 clinical trial for this compound.

Caption: Troubleshooting decision tree for unexpected results in p38 MAPK inhibition experiments.

References

Why did PF-07265803 not meet its primary endpoint in the REALM-DCM study?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides information and troubleshooting guidance for researchers, scientists, and drug development professionals regarding the REALM-DCM clinical trial for the investigational drug PF-07265803 (also known as ARRY-371797).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the REALM-DCM study?

A1: The REALM-DCM study was terminated because an interim futility analysis indicated that the trial was unlikely to meet its primary endpoint.[1][2] This decision was not based on safety concerns.[1][2]

Q2: What was the primary endpoint of the REALM-DCM study?

A2: The primary endpoint was the change from baseline in the six-minute walk test (6MWT) distance at 24 weeks.[1][3][4] The 6MWT is a measure of a participant's exercise tolerance and is used to estimate functional capacity.[1]

Q3: What was the mechanism of action for PF-07265803?

A3: PF-07265803 is a potent and selective oral inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway.[1][3][5] This pathway is believed to be involved in the pathophysiology of dilated cardiomyopathy (DCM) associated with mutations in the lamin A/C (LMNA) gene.[6]

Q4: Did the Phase 2 trial for PF-07265803 show promising results?

A4: Yes, a Phase 2, open-label study of PF-07265803 in patients with symptomatic LMNA-related DCM showed an improvement in functional capacity as measured by the 6MWT at 48 weeks.[1][5] Specifically, at 12 weeks, the increase in the 6MWT distance was statistically significant.[7] The positive results from this earlier trial provided the rationale for the larger Phase 3 REALM-DCM study.[6]

Q5: What were the key outcomes of the REALM-DCM study at the time of termination?

A5: At the planned interim analysis, there were no significant differences observed between the PF-07265803 and placebo groups in the change from baseline at week 24 for the 6MWT distance and key secondary outcomes.[3][8]

Troubleshooting Guide & Data Summary

Issue: Discrepancy between Phase 2 and Phase 3 Efficacy Results

The promising efficacy signal observed in the Phase 2 trial did not translate to the larger, placebo-controlled Phase 3 REALM-DCM study. Below is a summary of the key quantitative data from both studies to help understand the potential reasons for this discrepancy.

Table 1: Comparison of REALM-DCM (Phase 3) and Phase 2 Study Designs

ParameterREALM-DCM (Phase 3)Phase 2 Study
Study Design Randomized, double-blind, placebo-controlled[3][4][9]Open-label, non-randomized[3][5]
Number of Patients 77 (40 this compound, 37 placebo)[3][4]12[3][5]
Primary Endpoint Change from baseline in 6MWT distance at Week 24[3][4]Change from baseline in 6MWT distance at Week 12[7]
Dosage 400 mg twice daily[3][4]100 mg or 400 mg twice daily[7]

Table 2: Key Efficacy Endpoint Results

EndpointREALM-DCM (Phase 3) - Week 24Phase 2 Study - Week 12
Change in 6MWT Distance Median difference of 4.9 meters (95% CI, -24.2 to 34.1) vs. placebo; P=0.82[3]Statistically significant increase (P=0.02); Median absolute change of 47 meters[7]
KCCQ-Physical Limitation Score Median difference of 2.4 (95% CI, -6.4 to 11.2) vs. placebo; P=0.54[3]Data variable across different domains[5]
KCCQ-Total Symptom Score Median difference of 5.3 (95% CI, -4.3 to 14.9) vs. placebo; P=0.48[3]Not reported as a primary outcome
NT-proBNP Concentration No significant difference reportedDecrease observed and maintained[5]

Table 3: Safety Overview from REALM-DCM

Adverse EventsPF-07265803 (n=40)Placebo (n=37)
Participants with at least 1 medical problem Not specifiedNot specified
Serious medical problems 4 participants had serious medical problems believed to be related to the study drug.[10]Not specified
Deaths 3[10]3[10]
Ventricular Tachycardia Not specified11 (29.7%)[10]
Note: Overall, 25% of patients in the trial experienced ventricular tachycardia and 8% had ventricular fibrillation.[11]

Experimental Protocols & Methodologies

REALM-DCM Study Protocol (Abbreviated)
  • Patient Population: Patients with symptomatic (New York Heart Association Class II/III) dilated cardiomyopathy due to a confirmed pathogenic, likely pathogenic, or variant of uncertain significance in the LMNA gene.[3][4][9][12] All patients had a left ventricular ejection fraction ≤50% and an implanted cardioverter-defibrillator.[3][4]

  • Randomization and Blinding: Patients were randomized to receive either PF-07265803 (400 mg twice daily) or a matching placebo in a double-blind fashion.[3][4][9]

  • Primary Outcome Assessment: The primary outcome was the change from baseline in the 6-minute walk test (6MWT) distance at week 24. The 6MWT was conducted on a flat, hard surface to measure the distance a participant could walk in 6 minutes.[9]

  • Secondary Outcome Assessments: Secondary outcomes included changes in the Kansas City Cardiomyopathy Questionnaire (KCCQ) physical limitation and total symptom scores, and N-terminal pro-B-type natriuretic peptide (NT-proBNP) concentration at week 24.[3][4]

  • Statistical Analysis: The primary outcome was analyzed using stratified Hodges-Lehmann estimation and the van Elteren test.[3][4] Time-to-event outcomes were evaluated using Kaplan-Meier and Cox proportional hazards analyses.[3][4]

Visualizations

Signaling Pathway of PF-07265803

cluster_upstream Upstream Activators cluster_pathway p38 MAPK Pathway cluster_drug Therapeutic Intervention cluster_outcome Pathological Outcomes in LMNA-DCM Cellular Stress Cellular Stress MKK3_6 MKK3/6 Cellular Stress->MKK3_6 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MKK3_6 p38a p38α MAPK MKK3_6->p38a Phosphorylation Downstream Downstream Effectors (e.g., MAPKAPK2/3) p38a->Downstream Phosphorylation Apoptosis Cardiomyocyte Apoptosis Downstream->Apoptosis Hypertrophy Cardiomyocyte Hypertrophy Downstream->Hypertrophy Contractility Decreased Contractility Downstream->Contractility PF07265803 PF-07265803 PF07265803->p38a Inhibition

Caption: Simplified signaling pathway of p38α MAPK and the inhibitory action of PF-07265803.

REALM-DCM Experimental Workflow

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (24 Weeks) cluster_analysis Analysis cluster_outcome Outcome Patient Patient with LMNA-related DCM Inclusion Inclusion/Exclusion Criteria Met Patient->Inclusion Randomize Randomization (1:1) Inclusion->Randomize Drug PF-07265803 (400 mg BID) Randomize->Drug Placebo Placebo Randomize->Placebo Endpoint Primary Endpoint: Change in 6MWT at Week 24 Drug->Endpoint Placebo->Endpoint Interim Interim Futility Analysis Endpoint->Interim Termination Study Termination Interim->Termination Futility

References

Limitations of using ARRY-371797 in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of ARRY-371797 (also known as PF-07265803) in research, with a focus on the limitations observed in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, selective small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1][2] In the context of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM), the loss of functional lamin proteins leads to cellular stress and activation of the p38 MAPK pathway.[1] The downstream effects of p38 MAPK activation can include cardiomyocyte apoptosis, hypertrophy, and reduced contractility.[1] this compound was developed to target and inhibit this pathway, with the therapeutic goal of mitigating these detrimental cardiac effects.[1]

Q2: Was this compound successful in clinical trials?

Initial Phase 2 studies of this compound in patients with LMNA-related DCM showed promising results, with improvements in functional capacity, as measured by the 6-minute walk test (6MWT), and reductions in the cardiac biomarker NT-proBNP.[1][3] However, the subsequent multinational Phase 3 trial, REALM-DCM (NCT03439514), was terminated early.[3][4][5] An interim futility analysis indicated that the trial was unlikely to meet its primary endpoint, which was a significant change from baseline in the 6MWT distance at 24 weeks.[2][3]

Q3: Why was the Phase 3 REALM-DCM trial for this compound discontinued?

The REALM-DCM Phase 3 trial was discontinued due to a planned interim analysis suggesting futility.[2][3] This means that the treatment was unlikely to show a statistically significant benefit over placebo for the primary endpoint upon completion of the study.[2] It is important to note that the decision to halt the trial was not based on safety concerns.[2][6]

Q4: What is the known safety profile of this compound in long-term studies?

In the clinical trials for LMNA-related DCM, including a long-term extension study where patients received treatment for up to 144 weeks, this compound was generally well-tolerated.[4][5][7] Most side effects were described as mild, and no major side effects were considered to be related to the treatment.[4][8] In the long-term extension study, two patients experienced Grade 1 adverse events that were considered treatment-related, and three patients discontinued for reasons not deemed related to the drug.[7] There were no deaths reported in this extension study.[7][9]

Q5: What are the broader concerns with long-term use of p38 MAPK inhibitors?

While this compound appeared to have a favorable safety profile in its specific clinical trial population, the broader class of p38 MAPK inhibitors has faced significant challenges in clinical development for other chronic inflammatory conditions.[10] These challenges have included poor clinical outcomes, transient immunosuppressive effects, and unexpected toxicities affecting the liver, central nervous system (CNS), and skin.[10][11][12] Some clinical trials with other p38 MAPK inhibitors were discontinued due to hepatotoxicity.[10] These class-wide concerns are an important consideration for any long-term research involving p38 MAPK inhibition.

Troubleshooting Guide

Q1: My long-term in vitro or animal model study with a p38 MAPK inhibitor is showing a lack of sustained efficacy. What could be the reason?

This observation may be related to a phenomenon known as tachyphylaxis, which has been observed with some p38 MAPK inhibitors in clinical trials for other diseases.[13] This is characterized by an initial positive response that is not sustained over time despite continued drug administration.[13] Potential mechanisms could involve the activation of feedback loops. For example, blocking p38α can potentially divert signaling to other MAPKs like JNK and ERK.[12]

Experimental Approach to Investigate Lack of Efficacy:

  • Time-course analysis: Measure the expression and phosphorylation status of p38, JNK, and ERK at multiple time points throughout the long-term experiment.

  • Cytokine profiling: Analyze a broad panel of inflammatory and anti-inflammatory cytokines over time. p38α is known to regulate both pro-inflammatory cytokines and the anti-inflammatory cytokine IL-10.[12] A shift in this balance could contribute to a loss of efficacy.

Q2: I am planning a long-term preclinical study with this compound. What potential toxicities should I monitor for?

Based on the known class effects of p38 MAPK inhibitors, it would be prudent to monitor for potential hepatotoxicity and central nervous system (CNS) effects, even though these were not significant issues in the this compound clinical trials for LMNA-related DCM.[10][12]

Recommended Monitoring Parameters:

  • Liver Function: Regularly monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • CNS Effects: In animal studies, closely observe for any behavioral changes. Histopathological examination of brain tissue at the end of the study could also be considered.

Q3: The results from the this compound Phase 3 trial showed no significant difference from placebo. How should this inform my research?

The futility of the REALM-DCM trial suggests that targeting the p38 MAPK pathway alone may not be sufficient to produce a clinically meaningful improvement in functional capacity in patients with LMNA-related DCM over a 24-week period.[3] This highlights the complexity of the pathophysiology of this disease. Your research could explore alternative or complementary therapeutic targets. It also underscores the importance of selecting appropriate and sensitive endpoints to measure efficacy in long-term studies.

Data from Clinical Trials

Table 1: Summary of Efficacy Outcomes for this compound

StudyTreatment GroupNPrimary EndpointResultCitation
Phase 2 (at 12 weeks) This compound (pooled doses)12Change in 6MWTMean increase of 69 m[14]
Phase 3 REALM-DCM (at 24 weeks) This compound40Change in 6MWTNo significant difference from placebo[3]
Phase 3 REALM-DCM (at 24 weeks) Placebo37Change in 6MWTMedian difference vs. placebo: 4.9 m[3]
Long-term Extension (up to 120 weeks) This compound8Change in 6MWT from parent study baselineMaintained a >30 m mean improvement[7][9]

Table 2: Key Safety Findings for this compound

StudyFindingCitation
Phase 2 No clinically significant drug-related safety concerns were identified.[14]
Phase 3 REALM-DCM The decision to discontinue the trial was not based on safety concerns.[2][6]
Long-term Extension Treatment was generally well-tolerated; 2 patients had Grade 1 treatment-related adverse events.[7]

Experimental Protocols

1. Phase 2 Open-Label Study (NCT02057341) Methodology

  • Objective: To assess the effects of this compound on functional capacity and cardiac function in patients with LMNA-related DCM.[1]

  • Study Design: A 48-week, open-label, non-randomized study.[3]

  • Participants: 12 patients with LMNA-related DCM, New York Heart Association (NYHA) class II-IIIA, on stable background heart failure treatment.[14]

  • Intervention: Patients received either 100 mg or 400 mg of this compound twice daily (BID) for 48 weeks.[14]

  • Key Assessments:

    • 6-Minute Walk Test (6MWT): The distance a participant could walk on a flat, hard surface in 6 minutes was measured to assess functional capacity.[6][15]

    • N-terminal pro-B-type natriuretic peptide (NT-proBNP): Blood concentrations of this cardiac biomarker were measured.[1]

    • Echocardiography: Left ventricular ejection fraction (LVEF) was assessed to monitor cardiac function.[15]

    • Kansas City Cardiomyopathy Questionnaire (KCCQ): A quality-of-life assessment tool.[4][15]

2. Phase 3 REALM-DCM Trial (NCT03439514) Methodology

  • Objective: To evaluate the efficacy and safety of this compound compared to placebo in patients with symptomatic LMNA-related DCM.[16]

  • Study Design: A multinational, randomized, double-blind, placebo-controlled trial.[3]

  • Participants: 77 patients with confirmed LMNA variants, NYHA class II/III symptoms, LVEF ≤50%, an implanted cardioverter-defibrillator, and reduced 6MWT distance.[3]

  • Intervention: Patients were randomized (1:1) to receive either this compound 400 mg BID or a matching placebo. Dose reductions were permitted for safety or tolerability issues.[3]

  • Primary Outcome: Change from baseline in the 6MWT distance at week 24.[3]

  • Secondary Outcomes: Changes in KCCQ scores and NT-proBNP concentration.[3]

Visualizations

p38_MAPK_Pathway cluster_stress Cellular Stress Signals (e.g., from LMNA mutation) cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stress Stress MAP3K MAP3K Stress->MAP3K MAP2K MAP2K MAP3K->MAP2K p38_MAPK p38_MAPK MAP2K->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis Hypertrophy Hypertrophy p38_MAPK->Hypertrophy Inflammation Inflammation p38_MAPK->Inflammation This compound This compound This compound->p38_MAPK

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Clinical_Trial_Logic Phase2_Study Phase 2 Open-Label Study (N=12) Phase2_Results Promising Efficacy Signal (Improved 6MWT) Phase2_Study->Phase2_Results Phase3_Decision Proceed to Phase 3 Phase2_Results->Phase3_Decision Phase3_Study Phase 3 REALM-DCM Trial (Randomized, Placebo-Controlled) Phase3_Decision->Phase3_Study Interim_Analysis Interim Futility Analysis Phase3_Study->Interim_Analysis Futility_Outcome Primary Endpoint Unlikely to be Met Interim_Analysis->Futility_Outcome Discontinuation Discontinue Program Development Futility_Outcome->Discontinuation

Caption: Clinical development pathway of this compound for LMNA-related DCM.

Preclinical_Workflow Start Start Treatment Initiate Long-Term Dosing (Vehicle vs. This compound) Start->Treatment Monitoring Regular Monitoring (Weekly/Monthly) Treatment->Monitoring Functional Assess Functional Capacity (e.g., Treadmill Test) Monitoring->Functional Biomarker Measure Cardiac Biomarkers (e.g., NT-proBNP) Monitoring->Biomarker Safety Monitor Safety (Liver Enzymes, Behavior) Monitoring->Safety Endpoint Terminal Endpoint Analysis (Histopathology) Monitoring->Endpoint Functional->Monitoring Biomarker->Monitoring Safety->Monitoring End End Endpoint->End

Caption: Experimental workflow for long-term preclinical assessment.

References

Technical Support Center: Optimizing ARRY-371797 Concentration for Cardiomyocyte Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ARRY-371797, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, in cardiomyocyte culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cardiomyocytes?

This compound, also known as PF-07265803, is a potent and selective, oral small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines.[1] In cardiomyocytes, activation of the p38 MAPK pathway has been associated with enhanced apoptosis, hypertrophy, and decreased contractility.[2][3][4] By selectively inhibiting p38α MAPK, this compound aims to mitigate these detrimental effects.

Q2: What is a recommended starting concentration for this compound in cardiomyocyte culture?

While specific optimal concentrations for this compound in primary cardiomyocyte cultures are not extensively published, data from other cell types and studies with similar p38 MAPK inhibitors can provide guidance. This compound has been shown to have an IC50 of 17 nM for the inhibition of p38-mediated phosphorylation of HSP27 in HeLa cells and an IC50 of 0.3 nM for the inhibition of LPS-induced TNFα in human whole blood.[5]

For initial experiments, a concentration range finding study is recommended. Based on studies with the widely used p38 inhibitor SB203580 in cardiomyocytes, a starting range of 1 µM to 10 µM is suggested.[2][6][7][8]

Q3: How long should I pre-incubate cardiomyocytes with this compound before applying a stimulus?

For the related p38 inhibitor SB203580, a pre-incubation time of one to two hours is commonly recommended before stimulating the cells.[6] A similar pre-incubation period is a reasonable starting point for experiments with this compound to ensure adequate time for the inhibitor to enter the cells and engage with its target.

Q4: What are the expected effects of this compound on cardiomyocyte health and function?

Based on its mechanism of action as a p38α MAPK inhibitor, this compound is expected to:

  • Reduce apoptosis: Inhibition of p38 MAPK can protect cardiomyocytes from programmed cell death induced by various stressors.[3]

  • Attenuate hypertrophy: p38 MAPK is implicated in hypertrophic signaling pathways in cardiomyocytes.[3]

  • Modulate contractility: The effect on contractility can be complex. While p38 MAPK activation has been linked to a negative inotropic effect, the net effect of inhibition may depend on the specific experimental conditions.[3][7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High cell death after this compound treatment Concentration of this compound is too high.Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a lower concentration range (e.g., 100 nM - 1 µM).
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is minimal and consistent across all experimental groups, including a vehicle-only control.
No observable effect of this compound Concentration is too low.Increase the concentration of this compound. Confirm the activity of your specific lot of the compound.
Insufficient pre-incubation time.Increase the pre-incubation time to allow for adequate cellular uptake and target engagement.
p38 MAPK pathway is not activated by your stimulus.Confirm that your experimental stimulus (e.g., endothelin-1, phenylephrine) is indeed activating the p38 MAPK pathway by performing a western blot for phosphorylated p38.
Variability in cardiomyocyte beating/contractility Inconsistent cell density or culture conditions.Ensure consistent cell plating density and uniform culture conditions across all wells.[9]
pH or nutrient depletion in the media.Change the media regularly, especially for longer-term experiments.[9]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

Objective: To determine the optimal, non-toxic concentration range of this compound for use in cardiomyocyte culture.

Materials:

  • Primary or iPSC-derived cardiomyocytes

  • Appropriate cardiomyocyte culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Plating: Plate cardiomyocytes in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize.

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.1 µM to 50 µM. Include a vehicle-only control (DMSO).

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48 hours).

  • Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot cell viability against the concentration of this compound to determine the highest concentration that does not significantly impact cell viability.

Protocol 2: Assessment of Cardiomyocyte Hypertrophy

Objective: To evaluate the effect of this compound on cardiomyocyte hypertrophy.

Materials:

  • Cardiomyocytes

  • Culture medium

  • Hypertrophic agonist (e.g., 100 nM endothelin-1 or 20 µM phenylephrine)[10]

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a sarcomeric protein (e.g., α-actinin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Microscope with imaging software

Procedure:

  • Cell Culture and Treatment: Plate cardiomyocytes on coverslips or in imaging-compatible plates. Pre-treat with the optimal concentration of this compound for 1-2 hours, followed by stimulation with a hypertrophic agonist for 24-48 hours.[10]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with 5% BSA.

    • Incubate with the primary antibody against α-actinin.

    • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use imaging software to measure the surface area of individual cardiomyocytes.

    • Compare the cell surface area between different treatment groups. An increase in cell size is indicative of hypertrophy.[11]

Protocol 3: Evaluation of Cardiomyocyte Apoptosis

Objective: To assess the effect of this compound on cardiomyocyte apoptosis.

Materials:

  • Cardiomyocytes

  • Culture medium

  • Apoptotic stimulus (e.g., staurosporine)

  • This compound

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, TUNEL assay)

  • Flow cytometer or fluorescence microscope

Procedure (using Annexin V/PI staining):

  • Cell Culture and Treatment: Plate cardiomyocytes and treat with this compound prior to inducing apoptosis with a known stimulus.

  • Cell Staining:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V and PI positive).[12]

Data Presentation

Table 1: Recommended Starting Concentrations for p38 MAPK Inhibitors in Cardiomyocyte Culture

InhibitorTargetRecommended Concentration RangeCommon Working ConcentrationReference
This compound p38α MAPK100 nM - 10 µM (estimated)To be determined empiricallyBased on IC50 and similar inhibitors
SB203580 p38α/β MAPK1 µM - 50 µM10 µM[2][6][7][8]

Table 2: Summary of Experimental Readouts for this compound Effects

Experimental QuestionAssayKey Parameters MeasuredExpected Effect of this compound
Is this compound cytotoxic?Cell Viability Assay (MTT, etc.)% Cell ViabilityNo significant decrease at optimal concentrations
Does this compound prevent hypertrophy?Immunofluorescence for α-actininCell Surface AreaReduction in agonist-induced increase in cell size
Does this compound inhibit apoptosis?Annexin V/PI Staining, TUNEL Assay% Apoptotic CellsDecrease in stimulus-induced apoptosis
Does this compound affect contractility?Calcium and Contractility Measurement SystemsSarcomere shortening, Calcium transient amplitudeModulation of contractility parameters

Visualizations

p38_MAPK_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, Inflammatory Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream Downstream Targets (e.g., MAPKAPK2, ATF2, MEF2C) p38_MAPK->Downstream ARRY371797 This compound ARRY371797->p38_MAPK Apoptosis Apoptosis Downstream->Apoptosis Hypertrophy Hypertrophy Downstream->Hypertrophy Contractility Decreased Contractility Downstream->Contractility

Caption: p38 MAPK signaling pathway in cardiomyocytes and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis Culture Cardiomyocyte Culture Treatment This compound Treatment Culture->Treatment Stimulus Induce Stress (e.g., Hypertrophic Agonist) Treatment->Stimulus Viability Cell Viability Assay Stimulus->Viability Hypertrophy Hypertrophy Assessment Stimulus->Hypertrophy Apoptosis Apoptosis Assay Stimulus->Apoptosis Contractility Contractility Measurement Stimulus->Contractility

Caption: General experimental workflow for studying the effects of this compound on cardiomyocytes.

troubleshooting_logic Start Experiment Start Observe Observe Unexpected Results (e.g., High Cell Death, No Effect) Start->Observe Check_Conc Check this compound Concentration Observe->Check_Conc High Death or No Effect Check_Solvent Check Solvent Concentration Observe->Check_Solvent High Death Check_Stimulus Verify Stimulus Activity Observe->Check_Stimulus No Effect Check_Culture Review Culture Conditions Observe->Check_Culture Variability Optimize Optimize Protocol Check_Conc->Optimize Check_Solvent->Optimize Check_Stimulus->Optimize Check_Culture->Optimize

Caption: A logical troubleshooting workflow for experiments involving this compound.

References

Troubleshooting inconsistent results with PF-07265803 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the p38α mitogen-activated protein kinase (MAPK) inhibitor, PF-07265803 (formerly ARRY-371797), in in vitro studies. While development of PF-07265803 for LMNA-related dilated cardiomyopathy was discontinued, its potent and selective inhibitory activity makes it a valuable tool for in vitro research of the p38 MAPK signaling pathway.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-07265803?

PF-07265803 is a potent and selective, orally available small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway.[1][2][3][4][5] The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.

Q2: What are the reported in vitro IC50 values for PF-07265803?

PF-07265803 has demonstrated potent inhibitory activity in various in vitro assays. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Q3: How should I prepare PF-07265803 for in vitro experiments?

For in vitro assays, PF-07265803 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final DMSO concentration in the assay is low (generally under 1%) to avoid solvent-induced artifacts. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the chosen buffer.

Q4: What are the known off-target effects of PF-07265803?

PF-07265803 has been shown to be highly selective for the p38α MAPK pathway. In nonclinical studies, it demonstrated little to no activity when screened against a panel of over 210 other enzymes, receptors, channels, and transporters.

Q5: Why was the clinical development of PF-07265803 discontinued?

The global Phase 3 trial, REALM-DCM, was discontinued after an interim futility analysis indicated that the trial was unlikely to meet its primary endpoint, which was the change from baseline in the six-minute walk test at 24 weeks in patients with symptomatic dilated cardiomyopathy (DCM) due to a lamin A/C (LMNA) gene mutation.[1][4][5] This decision was not based on any safety concerns.[1][4][5]

Quantitative Data Summary

Assay TypeTarget/Cell LineSubstrateKey ParameterValue
Enzymatic Assayp38α MAPK-IC508.2 nM
Cell-Based AssayHeLa CellsHSP27IC5017 nM
Ex Vivo AssayHuman Whole Blood-IC50 (TNFα inhibition)0.3 nM

p38 MAPK Signaling Pathway

The following diagram illustrates the simplified p38 MAPK signaling pathway, highlighting the position of p38α, the target of PF-07265803.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNFα, IL-1) Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38alpha p38α MKK3_6->p38alpha TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2c) p38alpha->TranscriptionFactors Kinases Other Kinases (e.g., MAPKAPK2) p38alpha->Kinases PF07265803 PF-07265803 PF07265803->p38alpha

Caption: Simplified p38 MAPK signaling cascade.

Experimental Workflow and Troubleshooting

The following diagram outlines a general experimental workflow for evaluating p38 MAPK inhibitors in vitro and provides troubleshooting guidance for common issues.

Troubleshooting_Workflow cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Guide A 1. In Vitro Kinase Assay B 2. Cell-Based Phosphorylation Assay A->B C 3. Cytokine Release Assay (e.g., TNFα) B->C Issue1 Inconsistent IC50 Values Sol1 Check compound solubility and stability. Verify reagent concentrations. Optimize incubation times. Issue1->Sol1 Issue2 Low Potency Sol2 Confirm kinase activity. Assess cell health and passage number. Verify ATP concentration (for competitive inhibitors). Issue2->Sol2 Issue3 High Background Signal Sol3 Check for compound interference (autofluorescence/quenching). Optimize antibody concentrations. Ensure proper washing steps. Issue3->Sol3

Caption: General workflow and troubleshooting for in vitro kinase inhibitor testing.

Detailed Methodologies

The following are generalized protocols for key in vitro assays. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro p38α Kinase Inhibition Assay

This assay measures the ability of PF-07265803 to inhibit the enzymatic activity of purified p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2)

  • ATP

  • PF-07265803

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of PF-07265803 in assay buffer containing a constant concentration of DMSO.

  • In a microplate, add the p38α kinase and the substrate to each well.

  • Add the diluted PF-07265803 or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

  • Calculate the percent inhibition for each concentration of PF-07265803 and determine the IC50 value.

Cell-Based HSP27 Phosphorylation Assay

This assay evaluates the potency of PF-07265803 in a cellular context by measuring the inhibition of p38α-mediated phosphorylation of Heat Shock Protein 27 (HSP27).

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium and supplements

  • PF-07265803

  • Stimulant (e.g., Anisomycin, Sorbitol, or TNFα) to activate the p38 MAPK pathway

  • Lysis buffer

  • Antibodies: anti-phospho-HSP27 (Ser82) and anti-total-HSP27

  • Detection system (e.g., Western blotting or In-Cell Western™ Assay)

Procedure:

  • Seed HeLa cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of PF-07265803 for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a p38 MAPK activator for a defined period (e.g., 30 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine the levels of phosphorylated HSP27 and total HSP27 using Western blotting or another quantitative immunoassay.

  • Normalize the phospho-HSP27 signal to the total HSP27 signal.

  • Calculate the percent inhibition of HSP27 phosphorylation at each PF-07265803 concentration and determine the IC50 value.

Human Whole Blood TNFα Release Assay

This ex vivo assay measures the effect of PF-07265803 on the production of the pro-inflammatory cytokine TNFα in human whole blood.

Materials:

  • Freshly drawn human whole blood from healthy donors (using an anticoagulant such as heparin)

  • RPMI 1640 medium

  • PF-07265803

  • Lipopolysaccharide (LPS)

  • ELISA kit for human TNFα

Procedure:

  • Dilute the whole blood with RPMI 1640 medium.

  • Add various concentrations of PF-07265803 to the diluted blood and pre-incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stimulate the blood with LPS to induce TNFα production.

  • Incubate for a specified time (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.

  • Measure the concentration of TNFα in the plasma using a human TNFα ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNFα production for each concentration of PF-07265803 and determine the IC50 value.

References

Interpreting conflicting data from Phase 2 and Phase 3 trials of ARRY-371797

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals interpreting the conflicting data from the Phase 2 and Phase 3 clinical trials of ARRY-371797 (also known as PF-07265803) for the treatment of Lamin A/C (LMNA)-related dilated cardiomyopathy (DCM).

Frequently Asked Questions (FAQs)

Q1: What is the primary conflict between the Phase 2 and Phase 3 trial results for this compound?

A1: The core conflict lies in the efficacy outcomes. The Phase 2 open-label trial (NCT02057341) showed promising results, suggesting that this compound improved functional capacity and reduced cardiac biomarkers in 12 patients with LMNA-related DCM.[1][2][3] Specifically, at 12 weeks, there was a mean increase in the 6-minute walk test (6MWT) distance and a notable decline in NT-proBNP concentrations.[1][4] However, the larger, randomized, double-blind, placebo-controlled Phase 3 trial (REALM-DCM, NCT03439514) involving 77 patients was terminated early for futility.[5][6][7] The trial failed to show a significant difference between the this compound and placebo groups for its primary endpoint, the change in 6MWT distance at 24 weeks, or for any secondary endpoints.[5][8][9]

Q2: What is the proposed mechanism of action for this compound?

A2: this compound is a potent and selective oral inhibitor of the p38α mitogen-activated protein kinase (MAPK) pathway.[3][7][10] In the context of LMNA-related DCM, it is hypothesized that mutations in the LMNA gene lead to cellular stress and hyperactivation of the p38 MAPK pathway.[3][5] This activation is believed to contribute to adverse cardiac remodeling, cardiomyocyte apoptosis, and decreased contractility.[3] By selectively inhibiting p38α MAPK, this compound was intended to mitigate these downstream pathological effects.[3][11]

Q3: What were the key design differences between the Phase 2 and Phase 3 trials?

A3: The trial designs had several critical differences that likely contributed to the conflicting outcomes:

  • Study Design: The Phase 2 study was an open-label, non-randomized trial, which can be susceptible to bias and placebo effects.[5] The Phase 3 study was a more rigorous randomized, double-blind, placebo-controlled trial, considered the gold standard for assessing efficacy.[5][8]

  • Sample Size: The Phase 2 trial was very small, with only 12 patients.[1][4] The Phase 3 trial was significantly larger, enrolling 77 patients, providing greater statistical power.[5]

  • Primary Endpoint Timing: The primary endpoint for the Phase 2 trial was assessed at 12 weeks[1][3], while the Phase 3 primary endpoint was assessed at 24 weeks.[5][8]

Q4: How did the primary and secondary efficacy outcomes compare quantitatively?

A4: The quantitative data shows a stark contrast. In Phase 2, patients experienced a mean increase of 69 meters in the 6MWT distance at week 12.[1] In the Phase 3 trial, the median difference in 6MWT distance between the this compound group and the placebo group at week 24 was only 4.9 meters, which was not statistically significant.[5][8][9] Similarly, while Phase 2 showed a median NT-proBNP concentration decline from 1409 pg/mL to 848 pg/mL at week 12[1][4], the Phase 3 trial found no significant difference in the change of NT-proBNP levels between the treatment and placebo groups.[5][8]

Q5: Were there any safety concerns that led to the discontinuation of the Phase 3 trial?

A5: No. The decision to discontinue the REALM-DCM Phase 3 trial and the development of this compound was based on the interim futility analysis, which indicated the trial was unlikely to meet its primary endpoint.[7] The discontinuation was not due to any new or significant safety concerns.[7][8] In both phases, the treatment was generally well-tolerated.[2][10]

Data Presentation: Comparative Trial Summary

Table 1: Clinical Trial Design and Patient Demographics
ParameterPhase 2 (NCT02057341)Phase 3 (REALM-DCM, NCT03439514)
Study Design Open-label, non-randomized[5]Randomized, double-blind, placebo-controlled[5][8]
Number of Patients 12[1]77 (40 this compound, 37 Placebo)[5]
Dosage 100 mg or 400 mg twice daily[1][3]400 mg twice daily[5][8]
Primary Endpoint Change from baseline in 6MWT distance at 12 weeks[1][3]Change from baseline in 6MWT distance at 24 weeks[5][8]
Patient Population NYHA Class II-IIIA[1]NYHA Class II/III[5]
Mean Age (years) ~51 (in LTE study)[10]~53 (median)[12]
Table 2: Key Efficacy Outcomes
Efficacy EndpointPhase 2 Result (at Week 12)Phase 3 Result (at Week 24)
Change in 6MWT Distance Mean increase of 69 m[1]Median difference vs. Placebo: 4.9 m (p=0.82)[5][8]
Change in NT-proBNP Median decline from 1409 to 848 pg/mL[1][4]Median difference vs. Placebo: -339.4 pg/mL (p=0.17)[5][8]
KCCQ-PLS Trend toward improvement[1]Median difference vs. Placebo: 2.4 (p=0.54)[5][8]
KCCQ-TSS Trend toward improvement[1]Median difference vs. Placebo: 5.3 (p=0.48)[5][8]
LVEF Stable[1]Median change: +1.9% (this compound) vs. -0.8% (Placebo)[13]

6MWT: 6-Minute Walk Test; KCCQ-PLS: Kansas City Cardiomyopathy Questionnaire-Physical Limitation Score; KCCQ-TSS: Kansas City Cardiomyopathy Questionnaire-Total Symptom Score; LVEF: Left Ventricular Ejection Fraction.

Experimental Protocols

1. 6-Minute Walk Test (6MWT) The 6MWT is an assessment of functional capacity. Participants were instructed to walk on a flat, hard surface for a duration of 6 minutes, and the total distance covered was measured in meters.[14][15] This test was performed at baseline and at specified follow-up visits (e.g., week 12 in Phase 2, week 24 in Phase 3).[1][8]

2. N-terminal pro-B-type natriuretic peptide (NT-proBNP) Measurement Blood samples were collected from participants to measure the concentration of NT-proBNP, a key biomarker for heart failure severity.[1] Concentrations were measured in picograms per milliliter (pg/mL) at baseline and subsequent study visits to assess changes over time.

3. Kansas City Cardiomyopathy Questionnaire (KCCQ) The KCCQ is a self-administered, 23-item questionnaire that measures a patient's perception of their health status, including physical limitations, symptoms, and quality of life.[1] Scores were calculated for various domains, such as the Physical Limitation Score and the Total Symptom Score, to quantify changes from baseline.[5][8]

Visualizations

Signaling Pathway

p38_MAPK_Pathway p38 MAPK Signaling Pathway in LMNA-Related DCM cluster_input Upstream Stress Signals cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects LMNA_Mutation LMNA Gene Mutation ASK1_TAK1 ASK1 / TAK1 LMNA_Mutation->ASK1_TAK1 Cell_Stress Cellular Stress / Inflammatory Cytokines Cell_Stress->ASK1_TAK1 MKK3_6 MKK3 / MKK6 ASK1_TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Apoptosis Cardiomyocyte Apoptosis p38->Apoptosis Hypertrophy Hypertrophy p38->Hypertrophy Contractility Decreased Contractility p38->Contractility ARRY371797 This compound ARRY371797->p38

Caption: p38 MAPK signaling cascade targeted by this compound.

Experimental Workflow Comparison

Trial_Workflows Comparison of Phase 2 and Phase 3 Trial Workflows cluster_phase2 Phase 2 (NCT02057341) cluster_phase3 Phase 3 (REALM-DCM) p2_enroll Enrollment (n=12) p2_treat Open-Label this compound (100mg or 400mg BID) p2_enroll->p2_treat p2_end Primary Endpoint Analysis (12 Weeks) p2_treat->p2_end p2_outcome Positive Outcome: Improved 6MWT, Lower NT-proBNP p2_end->p2_outcome p3_enroll Enrollment (n=77) p3_rand Randomization (1:1) p3_enroll->p3_rand p3_treat_a Double-Blind this compound (400mg BID) p3_rand->p3_treat_a p3_treat_p Double-Blind Placebo p3_rand->p3_treat_p p3_futility Interim Futility Analysis p3_treat_a->p3_futility p3_treat_p->p3_futility p3_end Primary Endpoint Analysis (24 Weeks) p3_outcome Negative Outcome: No significant difference vs. Placebo p3_end->p3_outcome p3_futility->p3_end

Caption: Contrasting workflows of the open-label Phase 2 and placebo-controlled Phase 3 trials.

Logical Relationship of Conflicting Data

Conflicting_Data_Logic Logical Flow of this compound Trial Outcomes hypothesis Hypothesis: p38 MAPK inhibition is beneficial in LMNA-related DCM phase2 Phase 2 Trial Small, Open-Label Design hypothesis->phase2 phase2_results Promising Results: Signal of Efficacy Detected phase2->phase2_results phase3_decision Decision: Proceed to larger, more rigorous trial phase2_results->phase3_decision reason1 Potential Factors: - Placebo Effect - Patient Selection Bias - Small Sample Size phase2_results->reason1 phase3 Phase 3 Trial (REALM-DCM) Large, Randomized, Placebo-Controlled phase3_decision->phase3 phase3_results Disappointing Results: No Efficacy vs. Placebo phase3->phase3_results conclusion Conclusion: Futility & Program Discontinuation phase3_results->conclusion reason2 Key Differences: - Blinding - Control Group - Larger Population phase3_results->reason2

References

Addressing the translational challenges of p38 MAPK inhibitors for heart failure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the role of p38 mitogen-activated protein kinase (MAPK) inhibitors in the context of heart failure.

Frequently Asked Questions (FAQs)

Q1: Why have p38 MAPK inhibitors shown disappointing results in clinical trials for heart failure despite promising preclinical data?

A1: The translation of p38 MAPK inhibitors from preclinical success to clinical efficacy in heart failure has been challenging due to several factors:

  • Dual Role of p38 MAPK: The p38 MAPK pathway has both adaptive and maladaptive roles in the heart.[1][2][3] While chronic activation contributes to inflammation, fibrosis, and apoptosis, basal p38 activity appears to be protective against certain hypertrophic stimuli.[4] Broad inhibition may therefore disrupt essential homeostatic functions.

  • Isoform Complexity: There are four isoforms of p38 (α, β, γ, δ), with p38α and p38β being the most studied in the heart.[5] These isoforms can have different, sometimes opposing, functions.[1] Most inhibitors are not isoform-specific, which can lead to off-target effects and a lack of efficacy.[1][2][3] For instance, p38α is often considered pro-inflammatory, while p38β may have protective roles.[6]

  • Patient Heterogeneity: Heart failure is a complex syndrome with diverse underlying causes.[7][8] The role and activation state of the p38 MAPK pathway may vary significantly among patients, making a "one-size-fits-all" inhibitor approach less effective.[7][8]

  • Off-Target Effects and Toxicity: Some p38 inhibitors have been associated with adverse effects, including skin, liver, and neurological toxicities, which have limited their clinical development.[5] It is not always clear whether these are on-target or off-target effects.[5]

  • Timing and Duration of Inhibition: The timing of p38 inhibition may be critical. For example, inhibiting p38 during an acute ischemic event might be beneficial, whereas chronic inhibition in stable heart failure could be detrimental.[1]

Q2: What are the primary downstream signaling pathways affected by p38 MAPK in the heart?

A2: In the heart, p38 MAPK activation, typically through upstream kinases like MKK3 and MKK6, leads to the phosphorylation and activation of a variety of downstream targets that regulate key cellular processes implicated in heart failure.[9][10]

  • MAPK-activated protein kinase 2 (MK2): A major substrate of p38, MK2 is involved in inflammation, cardiac fibrosis, and dysfunction.[7][9]

  • Transcription Factors: p38 MAPK can phosphorylate and activate several transcription factors, including ATF2, MEF2C, and c-Jun, which regulate the expression of genes involved in hypertrophy, inflammation, and fibrosis.[10][11]

  • Calcineurin-NFAT Pathway: p38 signaling can negatively regulate the calcineurin-NFAT pathway, which is a key driver of cardiac hypertrophy.[4] Inhibition of p38 can therefore lead to an undesirable enhancement of this pro-hypertrophic pathway.[4]

  • Transforming Growth Factor-β (TGF-β) Signaling: p38 MAPK is involved in TGF-β-induced cardiac fibrosis by promoting the nuclear translocation of myocardin-related transcription factor A (MRTF-A) and the activation of SMAD2/3.[12]

Below is a diagram illustrating the core p38 MAPK signaling pathway in cardiomyocytes.

p38_signaling_pathway stress Stress Stimuli (e.g., Ischemia, Inflammation) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 p38 p38 MAPK (α, β, γ, δ) mkk3_6->p38 Phosphorylation (Thr180/Tyr182) mk2 MK2 p38->mk2 transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors nfat Calcineurin-NFAT Pathway p38->nfat Inhibition tgf_beta TGF-β Pathway (SMAD2/3, MRTF-A) p38->tgf_beta inflammation Inflammation mk2->inflammation hypertrophy Cardiac Hypertrophy transcription_factors->hypertrophy apoptosis Apoptosis transcription_factors->apoptosis nfat->hypertrophy fibrosis Fibrosis tgf_beta->fibrosis

Caption: Simplified p38 MAPK signaling cascade in cardiomyocytes.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Inconsistent p38 phosphorylation (p-p38) levels in Western blots. 1. Variability in sample collection and processing. 2. Inconsistent timing of stimulus or inhibitor treatment. 3. Suboptimal antibody performance. 4. Phosphatase activity during sample lysis.1. Standardize tissue/cell harvesting and snap-freeze immediately in liquid nitrogen. 2. Perform a time-course experiment to determine the peak of p38 activation for your specific model and stimulus. 3. Validate the p-p38 antibody using positive and negative controls. Use a fresh aliquot of antibody. 4. Ensure your lysis buffer contains fresh phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).
p38 inhibitor shows no effect on downstream target phosphorylation. 1. Inhibitor is not cell-permeable or has poor bioavailability. 2. Incorrect inhibitor concentration (IC50 may vary between cell-free assays and whole-cell experiments). 3. Inhibitor degradation. 4. The chosen downstream target is not regulated by the specific p38 isoform you are inhibiting in your model.1. Confirm the inhibitor's properties from the manufacturer's datasheet. 2. Perform a dose-response curve to determine the optimal concentration in your experimental system. Start with a range around the published IC50. 3. Store the inhibitor according to the manufacturer's instructions (e.g., protected from light, at the correct temperature). Prepare fresh working solutions. 4. Verify the signaling pathway in your model. Consider assessing multiple downstream targets (e.g., p-MK2, p-ATF2).
Unexpected cardiac hypertrophy or dysfunction with p38 inhibition in vivo. 1. On-target effect due to inhibition of a protective p38 signaling pathway. 2. Upregulation of compensatory signaling pathways (e.g., calcineurin-NFAT).[4] 3. Off-target effects of the inhibitor on other kinases.1. This may reflect the complex role of p38. Consider using isoform-specific inhibitors if available or genetic models (e.g., cardiac-specific knockout mice) to dissect the role of each isoform.[13] 2. Probe for the activation of other pro-hypertrophic pathways (e.g., Western blot for NFAT nuclear translocation). 3. Use a second inhibitor with a different chemical structure to confirm the phenotype. Perform a kinome scan to identify potential off-target kinases.
High background in p38 kinase assays. 1. Non-specific binding of ATP or substrate. 2. Contaminating kinase activity in the p38 immunoprecipitate. 3. Autophosphorylation of p38.1. Optimize substrate and ATP concentrations. Include a control reaction without the substrate. 2. Increase the stringency and number of washes after immunoprecipitation. 3. Include a control with a kinase-dead p38 mutant if possible.

Quantitative Data Summary

Table 1: Select p38 MAPK Inhibitors and Their Reported Specificity

InhibitorTarget IsoformsIC50 (p38α)Key Characteristics & Notes
SB203580 p38α, p38β~50-100 nMWidely used experimental tool. Not specific for p38α/β and can inhibit other kinases at higher concentrations.[1][5]
Losmapimod p38α, p38β~10 nMInvestigated in clinical trials for acute coronary syndrome (LATITUDE-TIMI 60) and other conditions.[14][15] Well-tolerated but did not meet primary endpoints for major ischemic events.[1][14]
PH797804 p38α~26 nMShown to improve right ventricular function and inhibit fibrosis in preclinical models of pulmonary hypertension.[12]
SB239063 p38α, p38β~44 nMUsed in preclinical models of heart failure; shown to prevent endothelial dysfunction.[7]

Table 2: Summary of Key Clinical Trial Outcomes for p38 MAPK Inhibitors in Cardiovascular Disease

Trial Name (Inhibitor)Patient PopulationPrimary EndpointOutcomeReference
LATITUDE-TIMI 60 (Losmapimod) Acute Myocardial InfarctionMajor adverse cardiovascular events (MACE)Did not significantly reduce the risk of MACE compared to placebo, although it did reduce inflammation.[14]NCT02145468
REALM-DCM (Unnamed inhibitor) Dilated Cardiomyopathy (DCM) with LMNA mutationNot specifiedTerminated as it was not expected to meet the primary endpoint.[14][15]Not available

Detailed Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated p38 MAPK (p-p38) in Heart Tissue
  • Tissue Homogenization:

    • Excise heart tissue and immediately snap-freeze in liquid nitrogen.

    • Homogenize frozen tissue in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 (Thr180/Tyr182) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total p38 MAPK as a loading control.

Below is a workflow diagram for this protocol.

western_blot_workflow start Start: Heart Tissue Sample homogenize 1. Homogenize in Lysis Buffer (with protease/phosphatase inhibitors) start->homogenize centrifuge 2. Centrifuge & Collect Supernatant homogenize->centrifuge bca 3. Determine Protein Concentration (BCA) centrifuge->bca sds_page 4. SDS-PAGE bca->sds_page transfer 5. Transfer to PVDF Membrane sds_page->transfer block 6. Block Membrane transfer->block primary_ab 7. Incubate with Primary Antibody (anti-p-p38) block->primary_ab wash1 8. Wash primary_ab->wash1 secondary_ab 9. Incubate with Secondary Antibody (HRP) wash1->secondary_ab wash2 10. Wash secondary_ab->wash2 detect 11. ECL Detection wash2->detect reprobe 12. Strip & Re-probe for Total p38 detect->reprobe end End: Quantify Bands reprobe->end

Caption: Western blot workflow for detecting phosphorylated p38 MAPK.
Protocol 2: In Vitro p38 MAPK Kinase Assay

  • Immunoprecipitation of p38 MAPK:

    • Lyse cells or tissue as described in Protocol 1.

    • Incubate 200-500 µg of protein lysate with an anti-p38 MAPK antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours.

    • Wash the beads three times with lysis buffer and then twice with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing a specific substrate (e.g., recombinant ATF2) and ATP (spiked with [γ-³²P]ATP).

    • If testing an inhibitor, add it to the reaction mixture at the desired concentration. Include a vehicle control (e.g., DMSO).

    • Incubate the reaction at 30°C for 20-30 minutes.

    • Stop the reaction by adding Laemmli sample buffer and boiling.

  • Detection of Substrate Phosphorylation:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or autoradiography film to detect the radiolabeled, phosphorylated substrate.

    • Quantify the signal using appropriate software.

References

Technical Support Center: ARRY-371797 and Cardiac Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ARRY-371797, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, in cardiac cell-based assays. While this compound (also known as PF-07265803) was investigated for dilated cardiomyopathy due to lamin A/C gene mutations, its development was discontinued.[1] This guide addresses potential reasons for experimental variability and suggests strategies to investigate unexpected results, including potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective oral small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] In the context of cardiac cells with LMNA mutations, which lead to hyperactivation of the p38 MAPK pathway, this compound was developed to counteract this overactivity.[3][4][5] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation, and its chronic activation in the heart can contribute to adverse remodeling, apoptosis, and contractile dysfunction.[6][7][8]

Q2: My cardiac cells are showing a diminished response to this compound over time. What could be the cause?

A diminished response to a kinase inhibitor like this compound could indicate the development of acquired resistance. While specific resistance mechanisms to this compound in cardiac cells are not clinically documented, several mechanisms are known to occur with other kinase inhibitors and could be relevant.[9][10][11] These include:

  • Activation of Bypass Signaling Pathways: Cells may compensate for the inhibition of p38α by upregulating parallel signaling pathways, such as the ERK1/2 or JNK MAPK pathways, or the PI3K/Akt pathway, to maintain pro-survival signals.[11][12][13]

  • Feedback Loop Activation: Inhibition of p38α might trigger feedback mechanisms that lead to the reactivation of the p38 MAPK pathway itself or its downstream targets.[14][15]

  • Target Alteration: Although less likely in short-term cell culture, long-term exposure could theoretically select for cells with mutations in the MAPK14 gene (encoding p38α) that reduce the binding affinity of this compound.

  • Increased Drug Efflux: Cells may increase the expression of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[16]

Q3: I am not observing the expected downstream effects of p38α inhibition (e.g., changes in cytokine expression) in my cardiac cell line after treatment with this compound. What should I check?

Several factors could contribute to a lack of the expected downstream effects:

  • Suboptimal Drug Concentration or Stability: Ensure that the concentration of this compound is appropriate for your specific cardiac cell type and that the compound has not degraded. An IC50 determination is recommended for each cell line.

  • Cell Line-Specific Signaling: The p38 MAPK pathway and its downstream targets can vary between different cardiac cell types (e.g., primary cardiomyocytes vs. fibroblasts). Confirm the expression and activation of p38α and its downstream targets in your specific cell model.

  • Experimental Timing: The kinetics of p38 MAPK signaling can be transient. You may need to perform a time-course experiment to capture the optimal window for observing changes in downstream signaling.

  • Compensatory Signaling: As mentioned in Q2, the activation of bypass pathways could mask the effects of p38α inhibition.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
High variability in cell viability assays with this compound treatment. Inconsistent cell seeding density, edge effects in multi-well plates, or variability in drug concentration.Ensure uniform cell seeding, avoid using outer wells of plates for treatment groups, and prepare fresh drug dilutions for each experiment.
No significant decrease in phosphorylated p38α levels after this compound treatment. Insufficient drug concentration, short incubation time, or degraded compound.Perform a dose-response and time-course experiment to determine the optimal treatment conditions. Verify the activity of your this compound stock.
Cardiac cells initially respond to this compound but then resume a disease-like phenotype. Development of acquired resistance.See "Experimental Protocols" section for methods to investigate potential resistance mechanisms.
Unexpected changes in other signaling pathways (e.g., increased phosphorylated ERK). Activation of compensatory "bypass" pathways.Perform Western blot analysis for key components of other MAPK pathways (ERK, JNK) and the PI3K/Akt pathway.

Visualizing Signaling Pathways and Experimental Workflows

p38_MAPK_Pathway cluster_stimuli Cellular Stress / Inflammatory Cytokines cluster_upstream Upstream Kinases cluster_core p38 MAPK cluster_downstream Downstream Effects Stress Stress (e.g., LMNA mutation) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38a p38α (MAPK14) MAP2K->p38a TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38a->TranscriptionFactors OtherKinases Other Kinases (e.g., MK2) p38a->OtherKinases Apoptosis Apoptosis TranscriptionFactors->Apoptosis Hypertrophy Hypertrophy TranscriptionFactors->Hypertrophy ARRY371797 This compound ARRY371797->p38a

Caption: The p38 MAPK signaling pathway in cardiac cells and the inhibitory action of this compound.

Resistance_Mechanisms cluster_inhibition Drug Action cluster_resistance Potential Resistance Mechanisms cluster_outcome Cellular Outcome ARRY371797 This compound p38a p38α ARRY371797->p38a Phenotype Resistant Phenotype (Survival, Proliferation) p38a->Phenotype Inhibited Bypass Bypass Pathway Activation (ERK, JNK, Akt) Bypass->Phenotype Efflux Increased Drug Efflux (ABC Transporters) Efflux->ARRY371797 Reduces intracellular concentration Feedback Feedback Loop Reactivation Feedback->p38a Reactivates

Caption: Potential mechanisms of resistance to p38α inhibition in cardiac cells.

Experimental_Workflow Start Observe Diminished Response to this compound DoseResponse Confirm with Dose-Response Curve (IC50 Shift) Start->DoseResponse WesternBlot Analyze Bypass Pathways (p-ERK, p-JNK, p-Akt) via Western Blot DoseResponse->WesternBlot qPCR Measure ABC Transporter Gene Expression (qPCR) DoseResponse->qPCR Sequencing Sequence MAPK14 Gene for Mutations DoseResponse->Sequencing Conclusion Identify Potential Resistance Mechanism WesternBlot->Conclusion qPCR->Conclusion Sequencing->Conclusion

Caption: Experimental workflow to investigate potential resistance to this compound.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cardiac cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To assess the activation state of p38 MAPK and potential bypass signaling pathways.

Methodology:

  • Cell Lysis: Treat cardiac cells with this compound for the desired time and dose. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, and Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Quantitative PCR (qPCR) for ABC Transporter Expression

Objective: To measure the mRNA expression levels of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2).

Methodology:

  • RNA Extraction: Culture cardiac cells with and without long-term this compound treatment. Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target ABC transporter genes and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression in this compound-treated cells to untreated or vehicle-treated cells. An increase in the expression of ABC transporter genes may suggest a drug efflux-based resistance mechanism.

References

Validation & Comparative

A Comparative Guide to p38 MAPK Inhibitors for Cardiac Protection: ARRY-371797 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a critical regulator of cellular stress responses, inflammation, and apoptosis in the heart. Its chronic activation is implicated in the pathogenesis of various cardiovascular diseases, including heart failure and cardiomyopathies. This has led to the development of selective p38 MAPK inhibitors as a potential therapeutic strategy for cardiac protection. This guide provides an objective comparison of ARRY-371797 (PF-07265803), a selective p38α MAPK inhibitor, with other notable p38 MAPK inhibitors that have been investigated for cardioprotective effects, supported by available experimental data.

The p38 MAPK Signaling Pathway in the Heart

Under conditions of cellular stress, such as ischemia, inflammation, or genetic mutations affecting cardiac proteins, the p38 MAPK cascade is activated. This pathway involves a series of phosphorylation events, culminating in the activation of p38 MAPK. Once activated, p38 MAPK phosphorylates a range of downstream targets, including transcription factors and other kinases. This can lead to a variety of cellular responses, some of which are detrimental to cardiac function in the long term, such as cardiomyocyte apoptosis, pathological hypertrophy, and fibrosis.[1] Inhibition of p38 MAPK is therefore a rational approach to mitigate these adverse effects and preserve cardiac function.

p38_MAPK_Signaling_Pathway stress Cardiac Stress (e.g., Ischemia, Inflammation, LMNA mutation) mkk MKK3/6 stress->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., MAPKAPK2, Transcription Factors) p38->downstream outcomes Detrimental Cardiac Outcomes (Apoptosis, Fibrosis, Hypertrophy, Inflammation) downstream->outcomes arry This compound arry->p38 losmapimod Losmapimod losmapimod->p38 other_inhibitors Other Inhibitors other_inhibitors->p38

p38 MAPK Signaling Pathway in Cardiomyocytes

Comparative Analysis of p38 MAPK Inhibitors

This section provides a comparative overview of this compound and other p38 MAPK inhibitors based on available clinical and preclinical data.

This compound (PF-07265803)

This compound is a potent and selective inhibitor of p38α MAPK.[2] Its clinical development has primarily focused on a rare, genetic form of heart disease, lamin A/C (LMNA)-related dilated cardiomyopathy (DCM).

Clinical Data Summary: this compound

TrialPhaseIndicationKey Findings
Phase 2 (NCT02057341)2LMNA-related Dilated CardiomyopathyAt 12 weeks, patients treated with this compound showed a mean increase of 69 meters in the 6-minute walk test (6MWT) distance from baseline. A reduction in the cardiac biomarker NT-proBNP was also observed, with the median concentration declining from 1409 pg/mL to 848 pg/mL. The drug was generally well-tolerated.[3][4][5][6]
REALM-DCM (NCT03439514)3LMNA-related Dilated CardiomyopathyThe trial was terminated for futility based on an interim analysis. The study was unlikely to meet its primary endpoint of change in 6MWT distance at 24 weeks. No new safety concerns were identified.[2]
Losmapimod

Losmapimod is another well-studied p38 MAPK inhibitor that has been investigated in the context of acute coronary syndrome (ACS) and is also being explored for other indications.

Clinical Data Summary: Losmapimod

TrialPhaseIndicationKey Findings
LATITUDE-TIMI 60 (NCT02145468)3Acute Myocardial InfarctionLosmapimod did not significantly reduce the risk of the primary composite endpoint of cardiovascular death, myocardial infarction, or severe recurrent ischemia requiring urgent revascularization compared to placebo (8.1% vs. 7.0%).[3][4] However, it did lead to a reduction in the inflammatory biomarker C-reactive protein.[3]
Other p38 MAPK Inhibitors

Several other p38 MAPK inhibitors have been evaluated in preclinical or early clinical studies for various indications, with some data suggesting potential for cardiac protection.

  • Dilmapimod (SB-681323): Investigated in inflammatory conditions, with preclinical evidence suggesting a role in reducing pro-inflammatory cytokines relevant to cardiac disease.[7][8]

  • Ralimetinib (LY2228820): Primarily studied in oncology, it demonstrates the systemic effects of p38 MAPK inhibition.[9]

  • SB203580 and FR167653: Preclinical studies in a hamster model of dilated cardiomyopathy showed that these inhibitors reduced cardiomyocyte death, decreased fibrosis, and improved left ventricular ejection fraction.[1][2]

  • PH797804: In a mouse model of pressure-overload induced right ventricular hypertrophy, this inhibitor improved right ventricular function and reduced cardiac fibrosis.

Preclinical Comparative Data Summary

Direct head-to-head preclinical comparisons of these specific agents in the same cardiac models are limited. However, studies on various p38 MAPK inhibitors in different models of heart failure and cardiac fibrosis consistently demonstrate the potential of this class of drugs to mitigate adverse cardiac remodeling. For instance, in animal models, p38 MAPK inhibition has been shown to reduce cardiac fibrosis and improve cardiac function.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental designs for the key clinical trials of this compound and losmapimod.

This compound: REALM-DCM Phase 3 Trial (NCT03439514)

This was a multinational, randomized, double-blind, placebo-controlled study.

  • Patient Population: Patients with symptomatic dilated cardiomyopathy due to a lamin A/C gene mutation.

  • Intervention: this compound administered orally.

  • Comparator: Placebo.

  • Primary Endpoint: Change from baseline in the 6-minute walk test (6MWT) distance at week 24.

  • Key Secondary Endpoints: Changes in Kansas City Cardiomyopathy Questionnaire (KCCQ) scores, NT-proBNP levels, and time to cardiovascular death or heart failure events.

REALM_DCM_Workflow screening Patient Screening (LMNA-related DCM) randomization Randomization (1:1) screening->randomization arry_arm This compound randomization->arry_arm Arm A placebo_arm Placebo randomization->placebo_arm Arm B treatment 24-Week Treatment Period arry_arm->treatment placebo_arm->treatment endpoint Primary Endpoint Assessment (Change in 6MWT at Week 24) treatment->endpoint

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lamin A/C-related dilated cardiomyopathy (LMNA-related DCM) is a progressive and often fatal genetic heart disease with limited treatment options. This guide provides an objective comparison of two emerging therapeutic strategies: the small molecule inhibitor ARRY-371797 (PF-07265803) and burgeoning gene therapy approaches. We present available experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows to aid in the critical evaluation of these potential treatments.

At a Glance: Comparative Efficacy

Therapeutic ApproachMechanism of ActionKey Efficacy EndpointsDevelopment Stage
This compound (PF-07265803) Oral, selective inhibitor of p38α mitogen-activated protein kinase (MAPK).Phase 2 Clinical Trial: - Mean increase in 6-minute walk test (6MWT) distance of 69 meters at 12 weeks. - Median NT-proBNP concentration declined from 1409 pg/mL to 848 pg/mL at 12 weeks.Phase 3 trial discontinued due to futility.
Gene Therapy (NVC-001) AAV9-based gene therapy to silence the mutated LMNA gene.Preclinical (Mouse Model): - 8-fold longer survival in treated mice (>300 days) compared to untreated mice (<40 days). - Stabilization of left ventricular function.IND cleared by FDA for Phase 1/2 clinical trial.
Gene Therapy (CRISPR/Cas9) Gene editing to correct the LMNA mutation.Preclinical (Mouse Model): - 10% increase in survival of homozygous mutant mice. - Improved cardiac pathology and significantly extended median survival in heterozygous mice.Preclinical.

In-Depth Analysis of Therapeutic Strategies

This compound: Targeting the p38α MAPK Pathway

This compound is a small molecule inhibitor that targets the p38α mitogen-activated protein kinase (MAPK) signaling pathway. In LMNA-related DCM, mutations in the LMNA gene are believed to lead to cellular stress and subsequent activation of the p38 MAPK pathway, contributing to cardiomyocyte apoptosis, inflammation, and cardiac dysfunction. By inhibiting p38α, this compound aimed to mitigate these downstream pathological effects.

Signaling Pathway of p38α MAPK in LMNA-Related DCM

p38_MAPK_pathway cluster_upstream Upstream Activators cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects LMNA Mutation LMNA Mutation Cellular Stress Cellular Stress LMNA Mutation->Cellular Stress MKK3_6 MKK3/6 Cellular Stress->MKK3_6 p38a p38α MKK3_6->p38a Apoptosis Cardiomyocyte Apoptosis p38a->Apoptosis Inflammation Inflammation p38a->Inflammation Dysfunction Cardiac Dysfunction p38a->Dysfunction This compound This compound This compound->p38a

Caption: p38α MAPK signaling pathway in LMNA-related DCM and the inhibitory action of this compound.

Phase 2, Open-Label Study of this compound (NCT02057341)

  • Objective: To assess the safety, tolerability, and efficacy of this compound in patients with symptomatic LMNA-related DCM.

  • Study Population: 12 patients with a confirmed LMNA mutation and a diagnosis of DCM.

  • Intervention: Patients received this compound orally at doses of 100 mg or 400 mg twice daily for 48 weeks.

  • Primary Endpoint: Change from baseline in the 6-minute walk test (6MWT) distance at week 12.

  • Secondary Endpoints: Changes in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, left ventricular ejection fraction (LVEF), and quality of life assessments.

Gene Therapy: A Corrective Approach at the Genetic Level

Gene therapy for LMNA-related DCM aims to address the root cause of the disease by either correcting the faulty gene or compensating for its dysfunction. Two prominent strategies are currently under investigation: AAV-mediated gene silencing and CRISPR/Cas9-based gene editing.

NVC-001 is an adeno-associated virus serotype 9 (AAV9) vector-based gene therapy designed to selectively silence the expression of the mutated LMNA allele in cardiomyocytes. AAV9 has a natural tropism for heart muscle cells, making it a suitable delivery vehicle. By reducing the production of the toxic mutant lamin A protein, NVC-001 aims to halt disease progression and improve cardiac function.

Experimental Workflow for AAV9-Based Gene Therapy

AAV9_Workflow cluster_production Vector Production cluster_delivery In Vivo Delivery cluster_transduction Cellular Transduction cluster_outcome Therapeutic Outcome AAV9_vector AAV9 Vector (carrying shRNA against mutant LMNA) IV_infusion Intravenous Infusion AAV9_vector->IV_infusion Cardiomyocyte Cardiomyocyte IV_infusion->Cardiomyocyte Silencing Mutant LMNA mRNA Degradation Cardiomyocyte->Silencing Vector Transduction & shRNA Expression Reduced_Toxicity Reduced Mutant Lamin A Protein Silencing->Reduced_Toxicity Improved_Function Improved Cardiac Function Reduced_Toxicity->Improved_Function

Caption: Experimental workflow for AAV9-mediated gene silencing in LMNA-related DCM.

Preclinical Evaluation of NVC-001 in a Mouse Model of LMNA-DCM

  • Animal Model: A mouse model that recapitulates key features of human LMNA-related DCM.

  • Intervention: A single intravenous injection of NVC-001.

  • Outcome Measures: Survival, cardiac function (as assessed by echocardiography), and histology.

  • Key Findings: NVC-001 treatment led to an 8-fold increase in survival and preserved cardiac function compared to untreated control animals.

CRISPR/Cas9 technology offers the potential for a permanent cure by directly correcting the underlying mutation in the LMNA gene. This approach involves delivering the Cas9 nuclease and a guide RNA (gRNA) specific to the mutant LMNA sequence into cardiomyocytes. The Cas9-gRNA complex then creates a double-strand break at the target site, which can be repaired by the cell's natural machinery, ideally leading to the correction of the mutation.

Experimental Workflow for CRISPR/Cas9 Gene Editing

CRISPR_Workflow cluster_components CRISPR Components cluster_delivery Delivery to Cardiomyocytes cluster_editing Gene Editing Process cluster_outcome Therapeutic Outcome Cas9 Cas9 Nuclease AAV_delivery AAV-mediated Delivery Cas9->AAV_delivery gRNA Guide RNA (targets mutant LMNA) gRNA->AAV_delivery DSB Double-Strand Break at Mutant Locus AAV_delivery->DSB Transduction HDR Homology-Directed Repair (with template) DSB->HDR Corrected_Gene Corrected LMNA Gene HDR->Corrected_Gene Normal_Protein Normal Lamin A Protein Expression Corrected_Gene->Normal_Protein

Validation of ARRY-371797's target engagement in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the preclinical target engagement of ARRY-371797, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor. The performance of this compound is compared with other notable p38 MAPK inhibitors, supported by experimental data from in vitro, cellular, and in vivo preclinical models. This document is intended for researchers, scientists, and drug development professionals working in the field of kinase inhibitors and cardiovascular diseases.

Mechanism of Action: p38 MAPK Inhibition

This compound is a selective, oral small-molecule inhibitor of the p38 MAPK pathway, with high potency for the α-isoform.[1] The p38 MAPK signaling cascade is a critical regulator of cellular responses to stress and inflammation. Activation of p38α MAPK by upstream kinases leads to the phosphorylation and activation of downstream substrates, including MAPK-activated protein kinase 2 (MAPKAPK2 or MK2). Activated MK2, in turn, phosphorylates various proteins, including Heat Shock Protein 27 (HSP27). The phosphorylation of HSP27 is a well-established biomarker for assessing the engagement of the p38 MAPK target in both cellular and in vivo systems. By inhibiting p38α MAPK, this compound blocks this signaling cascade, preventing the phosphorylation of HSP27 and mitigating the downstream cellular effects.

Quantitative Data Presentation

The following tables summarize the quantitative data on the target engagement of this compound and its alternatives.

Table 1: In Vitro Enzymatic Activity of p38 MAPK Inhibitors

CompoundTarget IsoformIC50 (nM)
This compound p38α8.2
SB203580 p38α (RK)600
LY2228820 p38α5.3
p38β3.2

Table 2: Cellular Activity of p38 MAPK Inhibitors

CompoundCell LineAssay EndpointIC50 (nM)
This compound HeLaInhibition of HSP27 Phosphorylation17
SB203580 VariousInhibition of HSP27 PhosphorylationNot explicitly quantified as an IC50 from a dose-response curve in the reviewed literature, but demonstrated to inhibit HSP27 phosphorylation in vivo and in vitro.[2][3][4]
LY2228820 HeLaInhibition of MK2 Phosphorylation9.8
RAW264.7Inhibition of MK2 Phosphorylation35.3

Table 3: In Vivo Preclinical Target Engagement

CompoundAnimal ModelTissueBiomarkerEffect
This compound Rat, MonkeyNot SpecifiedCytokine ProductionPotent anti-inflammatory effects observed.[1]
SB203580 Mouse (DENV-infected)LiverHSP27 PhosphorylationSignificantly reduced.[3][5]
LY2228820 Mouse (B16-F10 Melanoma Xenograft)TumorMK2 PhosphorylationDose-dependent inhibition; >40% reduction for 4-8 hours after a single 10 mg/kg oral dose.

Signaling Pathways and Experimental Workflows

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Inhibitors Stress_Stimuli Cellular Stress / Cytokines Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates HSP27 HSP27 MK2->HSP27 phosphorylates Cellular_Response Inflammation / Apoptosis HSP27->Cellular_Response ARRY_371797 This compound ARRY_371797->p38_MAPK Alternatives SB203580, LY2228820 Alternatives->p38_MAPK

Caption: p38 MAPK signaling pathway and points of inhibition.

Experimental_Workflow Compound_Library Compound Library (e.g., this compound) In_Vitro_Assay In Vitro Kinase Assay (p38α Enzyme) Compound_Library->In_Vitro_Assay Cellular_Assay Cell-Based Assay (p-HSP27/p-MK2 Levels) In_Vitro_Assay->Cellular_Assay  Lead Compounds Data_Analysis Data Analysis (IC50 / ED50 Determination) In_Vitro_Assay->Data_Analysis In_Vivo_Model In Vivo Preclinical Model (e.g., Mouse) Cellular_Assay->In_Vivo_Model  Candidate Compounds Cellular_Assay->Data_Analysis In_Vivo_Model->Data_Analysis

References

A Comparative Analysis of Kinase Inhibitors in Heart Failure: A Focus on ARRY-371797

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for heart failure is increasingly focused on targeting the intricate signaling pathways that drive cardiac remodeling and dysfunction. Kinase inhibitors, a class of drugs that can modulate these pathways with high specificity, represent a promising frontier. This guide provides a comparative analysis of ARRY-371797 (ralimetanib), a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, against other kinase inhibitors investigated for heart failure. The information is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.

Introduction to Kinase Inhibition in Heart Failure

Heart failure is a complex syndrome characterized by the heart's inability to pump blood effectively.[1] Pathological cardiac remodeling, including hypertrophy (the thickening of the heart muscle) and fibrosis (the formation of excess fibrous connective tissue), is a key contributor to the progression of heart failure.[2] Several kinase signaling cascades have been identified as central regulators of these maladaptive processes.[1] Notably, the p38 MAPK, Raf/MEK/ERK, PI3K/Akt, and Rho-kinase (ROCK) pathways are frequently dysregulated in the failing heart.[2][3][4][5]

This compound is an orally available, selective inhibitor of p38α MAPK.[6] The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to downstream effects that include cardiomyocyte apoptosis, hypertrophy, and inflammation, all of which contribute to the pathophysiology of heart failure.[3][6] By inhibiting p38α MAPK, this compound aims to mitigate these detrimental effects.

This guide will compare this compound with other p38 MAPK inhibitors, losmapimod and SB203580, as well as inhibitors of other key kinase pathways implicated in heart failure.

Comparative Analysis of p38 MAPK Inhibitors

The primary focus of this comparison is on p38 MAPK inhibitors that have been evaluated in the context of cardiac disease.

InhibitorTarget(s)Key Preclinical FindingsKey Clinical Findings
This compound (Ralimetanib) Selective p38α MAPKIn animal models of LMNA-related dilated cardiomyopathy (DCM), inhibition of p38 MAPK has been shown to reduce cardiomyocyte apoptosis and hypertrophy.[6]Phase 2 (LMNA-related DCM): Showed potential increases in 6-minute walk test (6MWT) distance and reductions in NT-proBNP levels.[7][8][9] Phase 3 (REALM-DCM, LMNA-related DCM): Did not meet the primary endpoint of a significant change in 6MWT distance compared to placebo.[10]
Losmapimod p38α and p38β MAPK[11]Preclinical studies suggested a protective role in cardiovascular diseases by inhibiting p38 MAPK.[6] In a trial for acute myocardial infarction, losmapimod reduced inflammatory biomarkers like C-reactive protein and NT-proBNP.[12]Phase 3 (LATITUDE-TIMI 60, Acute Myocardial Infarction): Did not reduce the risk of major ischemic cardiovascular events compared to placebo.[13][14][15] Currently being investigated for facioscapulohumeral muscular dystrophy (FSHD).[16]
SB203580 p38α and p38β MAPK; also inhibits SAPKs/JNKs at higher concentrations[17]In a guinea pig model of heart failure, SB203580 protected against cardiac dysfunction, preserved mitochondrial energetics, and reduced oxidative and inflammatory stress.[1]Primarily a research tool; not extensively studied in clinical trials for heart failure.

Comparison with Other Classes of Kinase Inhibitors in Heart Failure

Beyond p38 MAPK, other kinase pathways are also recognized as therapeutic targets in heart failure.

Kinase PathwayKey Functions in Heart FailureRepresentative Inhibitors (Preclinical/Clinical)
Raf/MEK/ERK Regulates myocyte hypertrophy, cardiac remodeling, and myocardial cell death.[18]Sorafenib, PD184352, UO126, PD98059 (primarily preclinical investigation in cardiac context).[19]
PI3K/Akt Regulates cardiomyocyte size, survival, angiogenesis, and inflammation. Different isoforms may have protective or pathological roles.[5]Wortmannin, LY294002 (preclinical research tools).[13]
Rho-kinase (ROCK) Contributes to cardiac fibrosis, hypertrophy, and apoptosis.[2]Fasudil, Y-27632 (preclinical and some clinical investigation in cardiovascular diseases).[20][21]

Signaling Pathways in Cardiac Remodeling

The following diagrams illustrate the signaling pathways discussed and the points of intervention for the respective kinase inhibitors.

G cluster_stress Stress Signals / Inflammatory Cytokines cluster_p38 p38 MAPK Pathway cluster_inhibitors_p38 p38 MAPK Inhibitors cluster_outcomes_p38 Cellular Outcomes Stress Cellular Stress (e.g., Pressure Overload, Ischemia) MKK3_6 MKK3/6 Stress->MKK3_6 Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream_p38 Downstream Effectors (e.g., MAPKAPK2) p38->Downstream_p38 Hypertrophy_p38 Hypertrophy Downstream_p38->Hypertrophy_p38 Apoptosis_p38 Apoptosis Downstream_p38->Apoptosis_p38 Inflammation_p38 Inflammation Downstream_p38->Inflammation_p38 ARRY371797 This compound ARRY371797->p38 inhibit Losmapimod Losmapimod Losmapimod->p38 inhibit SB203580 SB203580 SB203580->p38 inhibit

Caption: p38 MAPK signaling pathway in heart failure.

G cluster_stimuli Growth Factors / GPCR Agonists cluster_raf Raf/MEK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_rock Rho-kinase Pathway cluster_outcomes Cellular Outcomes GF Growth Factors Ras Ras GF->Ras GPCR GPCR Agonists GPCR->Ras PI3K PI3K GPCR->PI3K RhoA RhoA GPCR->RhoA Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Hypertrophy Hypertrophy ERK->Hypertrophy Survival Cell Survival ERK->Survival Akt Akt PI3K->Akt Akt->Hypertrophy Akt->Survival ROCK ROCK RhoA->ROCK ROCK->Hypertrophy Fibrosis Fibrosis ROCK->Fibrosis

Caption: Overview of key kinase signaling pathways in cardiac remodeling.

Key Experimental Protocols

The following are summaries of common experimental methodologies used to evaluate the efficacy of kinase inhibitors in preclinical models of heart failure.

Animal Models of Cardiac Hypertrophy and Heart Failure

1. Transverse Aortic Constriction (TAC)

  • Objective: To induce pressure overload-induced cardiac hypertrophy and subsequent heart failure.

  • Procedure: A suture is placed around the transverse aorta between the innominate and left common carotid arteries and tightened around a needle of a specific gauge to create a defined stenosis. The needle is then removed, leaving a constricted aorta. This increases the afterload on the left ventricle, leading to hypertrophy.[1][22][23][24][25]

  • Assessment: Cardiac function is typically assessed by echocardiography to measure parameters such as left ventricular ejection fraction, fractional shortening, and wall thickness. At the end of the study, hearts are harvested for histological analysis of cardiomyocyte size (hypertrophy) and collagen deposition (fibrosis), as well as for molecular analysis of gene and protein expression.[22][25]

2. Isoprenaline (Isoproterenol) - Induced Cardiac Hypertrophy

  • Objective: To induce cardiac hypertrophy through chronic β-adrenergic stimulation.

  • Procedure: Isoprenaline is continuously delivered to mice, typically via a subcutaneously implanted osmotic minipump, for a period of several days to weeks.[26][27][28][29]

  • Assessment: Similar to the TAC model, cardiac function is monitored by echocardiography, and hearts are collected for histological and molecular analyses of hypertrophy and fibrosis.[26][29]

In Vitro Models of Cardiomyocyte Hypertrophy

1. Endothelin-1 (ET-1) Induced Hypertrophy in Cardiomyocytes

  • Objective: To induce a hypertrophic response in cultured cardiomyocytes.

  • Procedure: Primary neonatal rat ventricular myocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured and treated with ET-1, a potent hypertrophic agonist.[3][30]

  • Assessment: Hypertrophy is quantified by measuring cell size (e.g., via flow cytometry or imaging), protein synthesis, and the expression of hypertrophic marker genes such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[3][10][30][31]

Molecular and Cellular Assays

1. Western Blot Analysis of p38 MAPK Phosphorylation

  • Objective: To determine the activation state of the p38 MAPK pathway and the inhibitory effect of a compound.

  • Procedure: Protein lysates from treated cells or heart tissue are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with a primary antibody that specifically recognizes the phosphorylated (active) form of p38 MAPK (phospho-p38). A separate blot or subsequent probing of the same membrane with an antibody for total p38 MAPK is used as a loading control.[7][32][33][34]

  • Analysis: The intensity of the phospho-p38 band relative to the total p38 band is quantified to determine the level of pathway activation.

G cluster_sample Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis start Cell/Tissue Lysis quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block p_ab Primary Antibody Incubation (e.g., anti-phospho-p38) block->p_ab s_ab Secondary Antibody Incubation p_ab->s_ab detect Chemiluminescent Detection s_ab->detect image Image Acquisition detect->image dens Densitometry Analysis image->dens norm Normalization to Total Protein dens->norm

Caption: Experimental workflow for Western blot analysis.

Conclusion

The development of kinase inhibitors for heart failure is a dynamic field with both promise and challenges. While the selective p38 MAPK inhibitor this compound showed initial promise in a specific genetic form of dilated cardiomyopathy, it ultimately did not meet its primary endpoint in a Phase 3 trial, highlighting the complexities of translating preclinical findings to clinical success.[10] Similarly, losmapimod, another p38 MAPK inhibitor, failed to demonstrate a benefit in acute myocardial infarction.[13]

These outcomes underscore the need for a deeper understanding of the nuanced roles of different kinase pathways in the diverse etiologies of heart failure. Preclinical research using robust and reproducible models, such as the TAC and isoprenaline-induced hypertrophy models, remains crucial for identifying and validating novel therapeutic targets. Furthermore, a comparative approach, evaluating compounds against a panel of kinases and in various disease models, will be essential for developing the next generation of effective kinase-targeted therapies for heart failure. The continued exploration of inhibitors for pathways such as Raf/MEK/ERK, PI3K/Akt, and Rho-kinase may yet yield significant advances in the management of this challenging disease.

References

Assessing the specificity of ARRY-371797 for p38α over other p38 isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the specificity of ARRY-371797 (also known as PF-07265803), a potent and selective oral inhibitor of the p38α mitogen-activated protein kinase (MAPK), in comparison to other p38 isoforms.[1][2][3] This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key biological and experimental pathways to offer a comprehensive resource for researchers in cellular signaling and drug discovery.

Introduction to p38 MAPK and this compound

The p38 MAPK family, consisting of four isoforms (p38α, p38β, p38γ, and p38δ), are key regulators of cellular responses to inflammatory cytokines and environmental stress. These kinases are implicated in a variety of diseases, making them attractive targets for therapeutic intervention. This compound has been developed as a selective inhibitor of the p38α isoform, which is a key enzyme in the MAPK pathway that regulates the synthesis of prostaglandins and the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6.[4]

Quantitative Assessment of Specificity

The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against the intended target versus other related kinases.

While this compound is described as a potent and selective p38α inhibitor, detailed public data on its inhibitory activity against the p38β, p38γ, and p38δ isoforms is limited. The available data for the p38α isoform is presented below.

Table 1: Inhibitory Activity of this compound against p38α

TargetIC50 (nM)Assay TypeReference
p38α< 5Enzymatic Assay[4]
p38α8.2Enzymatic Assay
p38α17Cellular Assay (HSP27 phosphorylation)

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a tiered pathway involving multiple protein kinases that ultimately leads to the phosphorylation and activation of downstream transcription factors and other effector proteins. Understanding this pathway is crucial for contextualizing the mechanism of action of inhibitors like this compound.

p38_signaling_pathway cluster_p38 p38 Isoforms stress Environmental Stress & Inflammatory Cytokines map3k MAP3K (e.g., TAK1, ASK1) stress->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38a p38α map2k->p38a p38b p38β map2k->p38b p38g p38γ map2k->p38g p38d p38δ map2k->p38d downstream Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38a->downstream p38b->downstream p38g->downstream p38d->downstream response Cellular Responses (Inflammation, Apoptosis, etc.) downstream->response arry371797 This compound arry371797->p38a experimental_workflow start Start reagent_prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->reagent_prep plate_setup Plate Setup (Add inhibitor and kinase) reagent_prep->plate_setup initiate_reaction Initiate Kinase Reaction (Add Substrate/ATP) plate_setup->initiate_reaction incubation Incubation initiate_reaction->incubation detection Signal Detection (e.g., Luminescence) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis end End data_analysis->end

References

A Comparative Guide to Validating Biomarkers for ARRY-371797 Response in LMNA-Related Dilated Cardiomyopathy (LMNA-DCM) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for identifying and validating biomarkers to assess the therapeutic response of ARRY-371797 (also known as PF-07265803) in preclinical models of dilated cardiomyopathy (DCM) caused by mutations in the Lamin A/C (LMNA) gene.

Introduction to LMNA-DCM and this compound

Dilated cardiomyopathy stemming from mutations in the LMNA gene is a severe genetic heart condition characterized by progressive heart failure and a high risk of life-threatening arrhythmias.[1][2][3] The underlying pathology is linked to cellular stress and the hyperactivation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2][4] Activation of p38 MAPK in cardiomyocytes can lead to increased apoptosis, hypertrophy, and reduced contractility.[1][2][5]

This compound is an oral, selective inhibitor of p38α MAPK.[1][6] It has been investigated as a mechanism-specific therapy for LMNA-DCM.[7] Preclinical studies in mouse models of LMNA-DCM showed that this compound could reverse negative left ventricular remodeling.[1] A subsequent Phase 2 clinical trial involving patients with LMNA-DCM demonstrated that the treatment was well-tolerated and led to increased functional capacity and reduced levels of the cardiac biomarker NT-proBNP.[1][8][9] However, a later Phase 3 trial (REALM-DCM) was discontinued due to an interim analysis indicating it was unlikely to meet its primary endpoint, highlighting the complexities of treating this disease.[6][8][10]

Despite the clinical outcome, the preclinical data and Phase 2 results provide a strong basis for validating biomarkers to assess target engagement and therapeutic efficacy of p38 MAPK inhibitors in LMNA-DCM models.

Section 1: Candidate Biomarkers for Therapeutic Response

The validation of biomarkers is crucial for assessing drug efficacy. For this compound, biomarkers can be categorized based on their position in the causal pathway, from target engagement to clinical outcome.

Biomarker CategorySpecific BiomarkerRationale & Utility in LMNA-DCM ModelsAlternative Therapeutic Approaches
Target Engagement Phosphorylated p38 MAPK (p-p38)Directly measures the inhibition of the drug's target. A significant reduction in p-p38 levels in cardiac tissue indicates successful target engagement.Standard heart failure therapies (e.g., ACE inhibitors, beta-blockers) do not directly target the p38 MAPK pathway.[3]
Pharmacodynamic Inflammatory Cytokines (e.g., TNF-α, IL-6)p38 MAPK activation drives inflammatory responses.[11] Monitoring these cytokines can serve as a downstream indicator of pathway inhibition.Other investigational therapies for LMNA-DCM may target different pathways, such as mTOR inhibition (Rapamycin) or TGFβ signaling.[12]
Fibrosis Markers (e.g., Galectin-3, Collagen I/III)Cardiac fibrosis is a key pathological feature of DCM.[11] Galectin-3 is implicated in cardiac fibrosis and remodeling.[13] Reduced fibrosis markers suggest attenuation of adverse remodeling.[14]Gene therapy approaches, such as Lamin C gene replacement, have shown potential to reverse fibrosis markers in preclinical models.[12]
Efficacy / Outcome NT-proBNP (N-terminal pro-B-type natriuretic peptide)A well-established clinical biomarker for heart failure severity.[15][16] Reductions in NT-proBNP correlate with improved cardiac function and are a key secondary endpoint in clinical trials.[1][9]Standard heart failure treatments also aim to reduce NT-proBNP levels, making it a universal, though non-specific, marker of cardiac improvement.
Echocardiographic Measures (LVEF, LV Dimensions)Direct measures of cardiac function and remodeling.[17] Improvement in Left Ventricular Ejection Fraction (LVEF) and reduction in ventricular size are primary goals of therapy.[14]Any effective therapy for heart failure, regardless of mechanism, would be expected to improve these functional parameters.
Functional Capacity (e.g., 6-Minute Walk Test in human studies)A primary endpoint in clinical trials, reflecting overall patient functional status.[1][6] In preclinical models, this can be correlated with exercise tolerance tests.This is a functional outcome measure applicable to all therapeutic interventions for heart failure.

Section 2: Experimental Protocols & Methodologies

Preclinical Model

A widely used and validated model for these studies is the LmnaH222P/H222P knock-in mouse.[8] This model recapitulates key features of human LMNA-DCM, including progressive left ventricular dysfunction and activation of the MAPK signaling pathway.[7]

Experimental Workflow for Biomarker Validation

G cluster_0 Phase 1: Model & Treatment cluster_1 Phase 2: Monitoring & Sampling cluster_2 Phase 3: Biomarker Analysis cluster_3 Phase 4: Data Integration & Validation Model Select Lmna-DCM Mouse Model Baseline Baseline Assessment (Echo, Blood Draw) Model->Baseline Treatment Administer this compound vs. Placebo Control Baseline->Treatment Monitor Longitudinal Monitoring (Weekly Echo, Body Weight) Treatment->Monitor Sampling Terminal Sacrifice & Tissue/Blood Collection Monitor->Sampling Histo Histology (Fibrosis, Hypertrophy) Sampling->Histo WB Western Blot (p-p38 Levels) Sampling->WB Elisa ELISA / Luminex (NT-proBNP, Cytokines) Sampling->Elisa Analysis Statistical Analysis (Treated vs. Control) Histo->Analysis WB->Analysis Elisa->Analysis Correlate Correlate Biomarkers with Functional Outcomes Analysis->Correlate G LMNA LMNA Gene Mutation Stress Cellular Stress Signals (Mechanical, Oxidative) LMNA->Stress MAPKKK Upstream Kinases (e.g., ASK1) Stress->MAPKKK p38 p38 MAPK MAPKKK->p38 Phosphorylation Downstream Downstream Effectors (e.g., ATF2, MAPKAPK2) p38->Downstream ARRY This compound ARRY->p38 Inhibition Pathology Pathological Outcomes: - Apoptosis - Fibrosis - Inflammation - Hypertrophy Downstream->Pathology

References

A Head-to-Head Comparison of ARRY-371797 and TGF-β Inhibitors for Cardiac Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a final common pathway in most forms of heart disease, leading to cardiac stiffness, dysfunction, and ultimately, heart failure. The transforming growth factor-beta (TGF-β) signaling pathway is a well-established central mediator of this fibrotic process. Consequently, inhibiting this pathway has been a major focus of anti-fibrotic drug development. More recently, the p38 mitogen-activated protein kinase (MAPK) pathway has also been identified as a critical regulator of cardiac remodeling and fibrosis. This guide provides a head-to-head comparison of two therapeutic strategies targeting these pathways: ARRY-371797, a selective p38 MAPK inhibitor, and TGF-β inhibitors, with a focus on Pirfenidone and Galunisertib.

Mechanism of Action

This compound (p38 MAPK Inhibitor): this compound is an orally bioavailable, selective inhibitor of p38 MAPK. The p38 MAPK signaling cascade is activated by various extracellular stimuli, including inflammatory cytokines and mechanical stress, both of which are implicated in cardiac injury and fibrosis.[1][2] Activated p38 MAPK in cardiac fibroblasts promotes their differentiation into myofibroblasts, the primary cell type responsible for excessive ECM production.[1] By inhibiting p38 MAPK, this compound aims to reduce the inflammatory and fibrotic responses in the heart.[3][4]

TGF-β Inhibitors: TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade primarily through the phosphorylation of Smad2 and Smad3 transcription factors.[5][6] This canonical pathway leads to the transcription of genes encoding ECM proteins, such as collagens.[7] TGF-β inhibitors can act at different levels of this pathway. Small molecules like Galunisertib directly inhibit the TGF-β type I receptor (ALK5), preventing Smad2/3 phosphorylation.[2] Pirfenidone , on the other hand, has a broader mechanism of action that includes the downregulation of TGF-β expression and inhibition of TGF-β-induced collagen synthesis.[8]

Signaling Pathway Diagrams

ARRY_371797_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cardiac Fibroblast Stress/Inflammation Stress/Inflammation Receptor Receptor Stress/Inflammation->Receptor MKK3/6 MKK3/6 Receptor->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors This compound This compound This compound->p38 MAPK Pro-fibrotic Gene Expression Pro-fibrotic Gene Expression Transcription Factors->Pro-fibrotic Gene Expression Fibrosis Fibrosis Pro-fibrotic Gene Expression->Fibrosis TGF_beta_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cardiac Fibroblast TGF-β TGF-β TGF-β Receptor (ALK5) TGF-β Receptor (ALK5) TGF-β->TGF-β Receptor (ALK5) p-Smad2/3 p-Smad2/3 TGF-β Receptor (ALK5)->p-Smad2/3 Galunisertib Galunisertib Galunisertib->TGF-β Receptor (ALK5) Pirfenidone Pirfenidone Pirfenidone->TGF-β Reduces Expression Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Pro-fibrotic Gene Expression Pro-fibrotic Gene Expression Smad Complex->Pro-fibrotic Gene Expression Fibrosis Fibrosis Pro-fibrotic Gene Expression->Fibrosis Experimental_Workflow Animal Model Induction of Cardiac Fibrosis (e.g., TAC or MI in mice) Treatment Treatment Groups: - Vehicle - this compound - TGF-β Inhibitor Animal Model->Treatment Evaluation Evaluation of Cardiac Function and Fibrosis Treatment->Evaluation Echocardiography Echocardiography Evaluation->Echocardiography Histology Histological Analysis Evaluation->Histology WesternBlot Western Blot Evaluation->WesternBlot

References

ARRY-371797: Clinical Development in LMNA-Related Dilated Cardiomyopathy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of ARRY-371797 in the Context of LMNA-Related Dilated Cardiomyopathy and the Broader Landscape of p38 MAPK Inhibition

This guide provides a comprehensive comparison of the clinical trial data for this compound (PF-07265803), an investigational selective p38 mitogen-activated protein kinase (MAPK) inhibitor, for the treatment of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM). The performance of this compound is evaluated against the standard of care for LMNA-related DCM and in the wider context of other p38 MAPK inhibitors that have been studied in various indications. This document is intended for researchers, scientists, and drug development professionals to offer an objective overview supported by experimental data.

This compound was investigated as a potential treatment for the rare and severe genetic condition, LMNA-related DCM. The clinical development program included a Phase 2 trial and a subsequent Phase 3 trial (REALM-DCM).

Phase 2 Clinical Trial (NCT02057341)

The Phase 2 study was an open-label, non-randomized trial that showed initial promise.[1][2][3] Twelve patients with symptomatic LMNA-related DCM were enrolled and received this compound at doses of 100 mg or 400 mg twice daily for 48 weeks.[1][3] The primary endpoint was the change from baseline in the 6-minute walk test (6MWT) distance at 12 weeks.[1][3]

Key Findings:

  • At week 12, there was a mean increase of 69 meters in the 6MWT distance from baseline.[1][3]

  • A reduction in the cardiac biomarker N-terminal pro-B-type natriuretic peptide (NT-proBNP) was observed, with the median concentration declining from 1409 pg/mL at baseline to 848 pg/mL at week 12.[1][3]

  • Left ventricular ejection fraction (LVEF) remained stable at 12 weeks.[1]

  • The treatment was generally well-tolerated.[1][3]

Phase 3 Clinical Trial (REALM-DCM - NCT03439514)

Following the encouraging Phase 2 results, a multinational, randomized, double-blind, placebo-controlled Phase 3 trial, REALM-DCM, was initiated.[4][5][6] The trial enrolled 77 patients with symptomatic LMNA-related DCM who were randomized to receive either this compound 400 mg twice daily or a placebo.[4][5] The primary outcome was the change from baseline in 6MWT distance at week 24.[4][5]

However, the REALM-DCM trial was terminated early due to futility based on a planned interim analysis.[4][5] The study did not show a significant difference between the this compound and placebo groups for the primary and secondary endpoints.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the this compound clinical trials.

Table 1: this compound Phase 2 Trial Results (NCT02057341) [1][2][3]

ParameterBaseline (Median)Week 12 Change from Baseline
Number of Patients 12-
6-Minute Walk Test (6MWT) Distance 314 mMean increase of 69 m
NT-proBNP Concentration 1409 pg/mLMedian decrease to 848 pg/mL
Left Ventricular Ejection Fraction (LVEF) StableStable

Table 2: this compound Phase 3 Trial (REALM-DCM) Results (NCT03439514) [4][5]

ParameterThis compound (n=40)Placebo (n=37)p-value
Change in 6MWT Distance at Week 24 (Median) Not statistically significant from placeboNot statistically significant from this compound>0.05
Change in KCCQ Physical Limitation Score at Week 24 Not statistically significant from placeboNot statistically significant from this compound>0.05
Change in KCCQ Total Symptom Score at Week 24 Not statistically significant from placeboNot statistically significant from this compound>0.05
Change in NT-proBNP Concentration at Week 24 Not statistically significant from placeboNot statistically significant from this compound>0.05

Comparison with Standard of Care for LMNA-Related DCM

There is no specific approved therapy for LMNA-related DCM. The current standard of care focuses on managing the symptoms of heart failure and preventing sudden cardiac death.[7][8] This typically includes:

  • Pharmacological therapies:

    • Beta-blockers: To reduce heart rate and blood pressure.[8]

    • ACE inhibitors or ARBs: To relax blood vessels and reduce strain on the heart.[8]

    • Diuretics: To manage fluid retention.[8]

  • Cardiac devices:

    • Implantable Cardioverter-Defibrillators (ICDs): To prevent sudden cardiac death from life-threatening arrhythmias.[7][8]

    • Pacemakers: For patients with significant heart block.[8]

  • Heart transplantation: For patients with end-stage heart failure.[9]

Direct comparative clinical trial data between this compound and these standard-of-care treatments in the LMNA-related DCM population are not available. The REALM-DCM trial was conducted with patients already on background standard-of-care therapy.[10]

Comparison with Other p38 MAPK Inhibitors

The development of p38 MAPK inhibitors has been challenging across various indications, with many candidates failing to demonstrate sufficient efficacy or encountering safety issues in clinical trials. The experience with this compound aligns with this broader trend.

Table 3: Comparison of Selected p38 MAPK Inhibitors in Clinical Trials

Drug NameIndication(s) StudiedKey Clinical Trial FindingsStatus
VX-702 Rheumatoid ArthritisShowed modest and transient improvements in ACR20 response rates and inflammatory biomarkers. Did not achieve statistically significant primary endpoints in Phase 2 trials.[11][12]Development for RA not pursued.
SCIO-469 Rheumatoid Arthritis, Acute PainIn RA, showed no significant efficacy compared to placebo in a 24-week study.[13] In acute postsurgical dental pain, it demonstrated analgesic effects.[14]Development for RA halted.
Dilmapimod (SB-681323) Neuropathic Pain, COPD, Severe TraumaShowed a statistically significant reduction in pain scores in a small study of neuropathic pain.[15] In COPD, it reduced systemic inflammation biomarkers.[16][17] Well-tolerated in severe trauma patients.[18]Investigational.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the clinical trial data.

6-Minute Walk Test (6MWT)

The 6MWT is a submaximal exercise test that measures the distance a patient can walk on a flat, hard surface in six minutes. It is a common endpoint in cardiovascular and pulmonary clinical trials to assess functional capacity.

Standardized Protocol: [19][20][21][22]

  • Preparation: The test is conducted indoors in a quiet, long corridor with a marked track. Patients should rest for at least 10 minutes before the test. Comfortable clothing and appropriate footwear are required.

  • Instructions: The patient is instructed to walk as far as possible for six minutes, back and forth along the marked course, without running or jogging. They are permitted to slow down, stop, and rest if necessary, but the timer continues.

  • Monitoring: A trained technician monitors the patient, providing standardized encouragement at specific intervals. Oxygen saturation and heart rate may be monitored.

  • Measurement: The total distance walked in six minutes is recorded to the nearest meter.

N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) Measurement

NT-proBNP is a biomarker used in the diagnosis and prognosis of heart failure. Its levels in the blood increase when the heart is under stress.

General Protocol:

  • Sample Collection: A blood sample is collected from the patient.

  • Assay: The concentration of NT-proBNP in the plasma or serum is measured using a validated immunoassay. These assays are typically automated and performed in a clinical laboratory.

  • Interpretation: The results are interpreted in the context of the patient's clinical presentation and other diagnostic findings. Elevated levels are indicative of heart failure.[23]

Kansas City Cardiomyopathy Questionnaire (KCCQ)

The KCCQ is a 23-item, self-administered questionnaire that measures the patient's perception of their health status, including physical limitations, symptoms, quality of life, and social interference due to heart failure.[24][25][26]

Administration Protocol:

  • Questionnaire: The patient is provided with the KCCQ and asked to answer all 23 questions based on their experiences over the preceding two weeks.[27]

  • Scoring: The responses are used to calculate scores for several domains, as well as an overall summary score, ranging from 0 to 100, with higher scores indicating better health status.[24][26]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the p38 MAPK signaling pathway targeted by this compound and a typical clinical trial workflow.

p38_MAPK_Signaling_Pathway Stress Cellular Stress (e.g., LMNA mutation) MKK3_6 MKK3/6 Stress->MKK3_6 activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates & activates Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets activates ARRY_371797 This compound ARRY_371797->p38_MAPK inhibits Cellular_Response Adverse Cellular Responses (Apoptosis, Inflammation, Hypertrophy) Downstream_Targets->Cellular_Response leads to

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (6MWT, NT-proBNP, KCCQ, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment Group (this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_up Follow-up Visits (Assessments at specified time points) Treatment_Arm->Follow_up Placebo_Arm->Follow_up Data_Analysis Data Analysis (Comparison of Endpoints) Follow_up->Data_Analysis Results Trial Results (Efficacy and Safety) Data_Analysis->Results

Caption: A simplified workflow for a randomized, placebo-controlled clinical trial.

References

Safety Operating Guide

Proper Disposal of ARRY-371797: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like ARRY-371797 is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Understanding this compound: Chemical Profile

This compound is an investigational small molecule that has been studied for its potential therapeutic effects.[1] As a p38 MAPK inhibitor, it belongs to a class of compounds that target specific signaling pathways in cells. Chemically, it is classified within the indazole and ethylenediamine families of compounds. While specific hazard classifications for this compound are not publicly available, it is prudent to handle it with the care afforded to all investigational new drugs, assuming it may have unknown toxicological properties.

Core Disposal Principles

The primary principle for the disposal of any laboratory chemical is to adhere to local, state, and federal regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the disposal guidelines for similar chemical compounds is recommended.

Key considerations for disposal include:

  • Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. This can be achieved through careful planning of experiments to use only the necessary amount of the compound.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any known hazard information.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when handling this compound and its waste.

Quantitative Data Summary

For ease of reference, the following table summarizes key information related to this compound.

ParameterValueSource
Chemical Class p38 MAPK inhibitor, Indazole, Ethylenediamine[2][3]
Molecular Formula Not publicly availableN/A
Form Solid (as supplied for clinical trials)Inferred from clinical trial literature
Primary Hazard Investigational compound with unknown long-term toxicityGeneral knowledge of new chemical entities
Recommended Storage Controlled room temperature, protected from light and moistureGeneral best practice for small molecules

Step-by-Step Disposal Procedures

The following protocols provide a detailed methodology for the disposal of this compound in a laboratory setting.

Step 1: Waste Identification and Segregation

Properly identify all waste streams containing this compound. This includes:

  • Solid Waste:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., weigh boats, pipette tips, centrifuge tubes).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Liquid Waste:

    • Solutions containing this compound (e.g., from in vitro assays, stock solutions).

    • Solvent rinses of contaminated glassware.

Segregate these waste streams into dedicated, clearly labeled containers. Do not mix with non-hazardous waste.

Step 2: Solid Waste Disposal
  • Container Selection: Use a designated, leak-proof, and puncture-resistant solid waste container with a secure lid. The container should be compatible with the waste and clearly labeled "this compound Solid Waste" and any other institutional-required hazard warnings.

  • Collection: Place all solid waste contaminated with this compound into the designated container.

  • Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic until it is collected by your institution's EHS department.

Step 3: Liquid Waste Disposal
  • Container Selection: Use a designated, leak-proof, and chemically resistant liquid waste container (e.g., a high-density polyethylene carboy). The container must have a secure, sealing cap.

  • Labeling: Clearly label the container "this compound Liquid Waste" and list all solvent components and their approximate concentrations.

  • Collection: Carefully pour all liquid waste containing this compound into the designated container. Use a funnel to prevent spills.

  • Rinsate: Rinse any glassware that contained this compound with a small amount of an appropriate solvent and add the rinsate to the liquid waste container.

  • Storage: Store the sealed liquid waste container in secondary containment in a well-ventilated, designated area until collection by your institution's EHS department.

Experimental Workflow and Signaling Pathway Diagrams

To provide further clarity, the following diagrams illustrate the logical workflow for this compound disposal and its targeted signaling pathway.

Disposal_Workflow cluster_generation Waste Generation cluster_identification Waste Identification & Segregation cluster_containment Containment cluster_disposal Final Disposal generation Experimentation with This compound solid_waste Solid Waste (e.g., contaminated labware, PPE) generation->solid_waste Identify liquid_waste Liquid Waste (e.g., solutions, rinsate) generation->liquid_waste Identify solid_container Labeled Solid Waste Container solid_waste->solid_container Collect liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container Collect ehs_pickup EHS Collection solid_container->ehs_pickup liquid_container->ehs_pickup p38_MAPK_Pathway stress Cellular Stress / Cytokines mapkkk MAPKKK (e.g., ASK1, TAK1) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream arry371797 This compound arry371797->p38 Inhibits response Cellular Response (Inflammation, Apoptosis) downstream->response

References

Personal protective equipment for handling ARRY-371797

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for ARRY-371797

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent p38α mitogen-activated protein kinase inhibitor. Adherence to these procedural guidelines is essential for ensuring laboratory safety and minimizing exposure risk.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent kinase inhibitor necessitates handling it as a hazardous compound. The personal protective equipment (PPE) recommendations are based on guidelines for handling similar hazardous drugs and potent pharmaceutical ingredients.

Recommended Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Protective glovesTwo pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions[1][2].
Body Protection Impervious laboratory coat or gownShould be resistant to chemical permeation[1][2]. Disposable gowns are preferred.
Respiratory Protection Suitable respirator (e.g., N95)Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent aerosol inhalation[1].

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use[1][2].

Operational and Disposal Plans

Engineering Controls
  • Ventilation: All handling of solid this compound, including weighing and preparing stock solutions, should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure[1][3].

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area within the fume hood or BSC by covering the surface with absorbent paper.

  • Donning PPE: Put on all required PPE in the correct order: inner gloves, gown, outer gloves, eye protection, and respirator (if needed).

  • Compound Handling: Carefully weigh the powdered compound within the containment of the fume hood or BSC. When preparing solutions, add the solvent to the powder slowly to avoid generating aerosols.

  • Labeling: Clearly label all containers with the compound name (this compound), concentration, date of preparation, and user initials.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a high-pH solution or a validated commercial product). Dispose of the absorbent paper as hazardous waste[1].

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.

Waste Disposal
  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent paper, and weighing papers, should be collected in a designated hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled hazardous waste container for chemical waste. Do not pour down the drain.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation (Gather PPE, Prepare Workspace) don Don PPE (Gloves, Gown, Eye Protection) prep->don handle Compound Handling (Weighing, Solution Prep in Hood/BSC) don->handle decon Decontamination (Clean Workspace and Equipment) handle->decon doff Doff PPE (Remove in Correct Order) decon->doff dispose Waste Disposal (Collect in Hazardous Waste) doff->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.